molecular formula C16H11ClN2 B1225301 2-Chloro-4,6-diphenylpyrimidine CAS No. 2915-16-4

2-Chloro-4,6-diphenylpyrimidine

Cat. No.: B1225301
CAS No.: 2915-16-4
M. Wt: 266.72 g/mol
InChI Key: QNGVEVOZKYHNGL-UHFFFAOYSA-N
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Description

2-chloro-4,6-diphenylpyrimidine is a member of pyrimidines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGVEVOZKYHNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365198
Record name 2-chloro-4,6-diphenylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2915-16-4
Record name 2-chloro-4,6-diphenylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-diphenylpyrimidine
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Foundational & Exploratory

Technical Guide: Synthesis of 2-Chloro-4,6-diphenylpyrimidine from Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 2-Chloro-4,6-diphenylpyrimidine, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis originates from the readily accessible precursor, 1,3-diphenyl-2-propen-1-one (chalcone), and proceeds through a pyrimidinone intermediate.

Synthesis Overview

The conversion of chalcone to this compound is a robust two-step process.

  • Step 1: Cyclocondensation. The initial step involves the base-catalyzed cyclocondensation reaction of 1,3-diphenyl-2-propen-1-one (chalcone) with urea. This reaction forms the pyrimidine ring, yielding the intermediate, 4,6-diphenylpyrimidin-2(1H)-one.

  • Step 2: Chlorination. The intermediate pyrimidinone is subsequently chlorinated to replace the C2-hydroxyl group (in its enol tautomer) with a chlorine atom. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

This guide presents detailed experimental protocols for each stage of the synthesis, compiled from established chemical literature.

Reaction Pathway and Logic

The overall synthetic workflow is depicted below, starting from the Claisen-Schmidt condensation to form the chalcone precursor, followed by the two key steps to the final product.

G cluster_0 Step 0: Chalcone Synthesis (Claisen-Schmidt) cluster_1 Step 1: Pyrimidine Ring Formation cluster_2 Step 2: Chlorination A Acetophenone C 1,3-Diphenyl-2-propen-1-one (Chalcone) A->C Base (e.g., KOH) Ethanol B Benzaldehyde B->C D 1,3-Diphenyl-2-propen-1-one (Chalcone) F 4,6-Diphenylpyrimidin-2(1H)-one D->F Base (e.g., KOH) Ethanol, Reflux E Urea E->F G 4,6-Diphenylpyrimidin-2(1H)-one I This compound G->I Heat/Reflux H Phosphorus Oxychloride (POCl3) H->I

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-diphenylpyrimidin-2(1H)-one from Chalcone

This procedure involves the reaction of a chalcone with urea in a basic ethanolic solution. Both conventional heating and microwave-assisted methods have been reported to be effective.

Protocol (Conventional Heating): [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-2-propen-1-one (chalcone) (0.01 mol) and urea (0.01 mol, 0.6 g) in 95% ethanol (10-20 mL).

  • Base Addition: To this solution, add a 40% aqueous potassium hydroxide (KOH) solution (10 mL) slowly while stirring continuously.

  • Reflux: Heat the reaction mixture to reflux using a water bath for approximately 4-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water.

  • Neutralization: Neutralize the solution by adding dilute hydrochloric acid (HCl) until a precipitate forms.

  • Isolation and Purification: Filter the resulting solid precipitate, wash it thoroughly with water, and allow it to dry. The crude product can be purified by recrystallization from rectified spirit or ethanol to yield 4,6-diphenylpyrimidin-2(1H)-one.

Step 2: Synthesis of this compound

This protocol details the chlorination of the pyrimidinone intermediate using phosphorus oxychloride (POCl₃). This reaction is known to be effective for converting 2-hydroxypyrimidines to their 2-chloro counterparts.[2][3]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolving HCl gas), place 4,6-diphenylpyrimidin-2(1H)-one (1.0 g, approx. 4.0 mmol).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 mL) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Very slowly and carefully, pour the cooled mixture onto crushed ice in a beaker with constant stirring. This quenching step is highly exothermic and will generate HCl gas.

  • Neutralization: Once the excess POCl₃ has been hydrolyzed, carefully neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is neutral or slightly basic.

  • Isolation and Purification: The solid product, this compound, will precipitate out. Collect the solid by vacuum filtration, wash it with cold water, and dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Data Presentation

The following tables summarize typical quantitative data for the synthesis. Note that yields can vary based on reaction scale and purification efficiency.

Table 1: Synthesis of 4,6-diphenylpyrimidin-2(1H)-one

Parameter Value Reference
Starting Material 1,3-Diphenyl-2-propen-1-one
Reagent Urea
Method Conventional (Reflux) [1][2]
Yield 60-75% [2]
Melting Point 248-250 °C

| Appearance | Pale yellow solid |[2] |

Table 2: Synthesis of this compound

Parameter Value Reference
Starting Material 4,6-Diphenylpyrimidin-2(1H)-one
Reagent Phosphorus Oxychloride (POCl₃) [2][3]
Method Conventional (Reflux) [2]
Yield 80-90% (Typical) [3]
Melting Point 116-118 °C

| Appearance | White to off-white solid | |

Note: The data presented are representative values from the literature and may vary.

References

An In-depth Technical Guide to the Cyclocondensation Mechanism for 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-Chloro-4,6-diphenylpyrimidine, a valuable scaffold in medicinal chemistry. The synthesis involves a two-step process: a cyclocondensation reaction to form the pyrimidine ring, followed by a chlorination step. This document outlines the underlying mechanisms, provides detailed experimental protocols, and presents key analytical data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step reaction sequence. The initial step involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically dibenzoylmethane (1,3-diphenyl-1,3-propanedione), with benzamidine. This reaction forms the pyrimidine ring, yielding 2-hydroxy-4,6-diphenylpyrimidine. The subsequent step is the chlorination of the hydroxyl group to afford the final product, this compound.

Synthesis_Overview Reactant1 Dibenzoylmethane Intermediate 2-Hydroxy-4,6-diphenylpyrimidine Reactant1->Intermediate Cyclocondensation Reactant2 Benzamidine Reactant2->Intermediate FinalProduct This compound Intermediate->FinalProduct Chlorination ChlorinatingAgent Chlorinating Agent (e.g., POCl3) ChlorinatingAgent->FinalProduct Cyclocondensation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration Benzamidine Benzamidine Intermediate1 Tetrahedral Intermediate Benzamidine->Intermediate1 Dibenzoylmethane Dibenzoylmethane Dibenzoylmethane->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Product 2-Hydroxy-4,6-diphenylpyrimidine Intermediate2->Product Water H2O Product->Water Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Step1 Cyclocondensation Start->Step1 Step2 Chlorination Step1->Step2 Workup1 Acidification & Filtration Step1->Workup1 Workup2 Quenching & Filtration Step2->Workup2 Recrystallization Recrystallization Workup1->Recrystallization Workup2->Recrystallization Analysis Spectroscopic Characterization Recrystallization->Analysis Final Pure 2-Chloro-4,6- diphenylpyrimidine Analysis->Final

Spectroscopic Characterization of 2-Chloro-4,6-diphenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 2-Chloro-4,6-diphenylpyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the expected spectroscopic data based on available information and analysis of related compounds, and outlines the experimental protocols for obtaining this data.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₁₆H₁₁ClN₂. Its structure consists of a central pyrimidine ring substituted with a chlorine atom at the 2-position and two phenyl groups at the 4- and 6-positions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₁ClN₂[1]
Molecular Weight266.73 g/mol [1]
Exact Mass266.061076 g/mol [1]
AppearanceWhite to light yellow powder/crystal
Purity>98.0% (GC)

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound. While specific experimental data for this compound is limited in the public domain, the following information is compiled from available mass spectrometry data and comparative analysis of structurally related pyrimidine derivatives.[2][3][4]

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M+ and M+2 peaks.

Table 2: Mass Spectrometry Data for this compound

m/z (Relative Intensity, %)Assignment
266/268[M]⁺, Molecular ion with isotopic chlorine pattern
231[M-Cl]⁺
128[C₁₀H₈]⁺ (Naphthalene) or other fragments
77[C₆H₅]⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for similar compounds.

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region due to the presence of two phenyl groups. The pyrimidine proton will appear as a distinct singlet.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50-7.60m6HH-3', H-4', H-5' of phenyl rings
~7.90-8.10m4HH-2', H-6' of phenyl rings
~7.30s1HH-5 of pyrimidine ring

Note: These are predicted values based on known spectra of substituted pyrimidines and phenyl-substituted heterocycles.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the pyrimidine and phenyl ring carbons.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~170C-4, C-6 (pyrimidine)
~162C-2 (pyrimidine)
~137C-1' (ipso-carbon of phenyl rings)
~131C-4' of phenyl rings
~129C-2', C-6' of phenyl rings
~128C-3', C-5' of phenyl rings
~115C-5 (pyrimidine)

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
1600-1500StrongC=C and C=N stretching (pyrimidine and phenyl rings)
1400-1300MediumIn-plane C-H bending
~800StrongC-Cl stretching
770-730 and 700-680StrongOut-of-plane C-H bending (monosubstituted benzene)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation from the diphenylpyrimidine system is expected to result in strong absorption in the UV region.

Table 6: Predicted UV-Vis Absorption Data for this compound (in Methanol)

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~260~25,000π → π*

Note: These values are estimations based on data from similar aromatic and heterocyclic compounds.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Ensure the sample of this compound is pure, as impurities can interfere with spectroscopic analysis. The purity can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Technique: Electron Ionization Mass Spectrometry (EI-MS).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Procedure:

    • Inject the sample solution into the GC.

    • The compound will be separated on the GC column and subsequently enter the mass spectrometer.

    • The molecules will be ionized by an electron beam (typically 70 eV).

    • The resulting fragments are separated by their mass-to-charge ratio and detected.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the compound is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Procedure:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of known concentration of the compound in a UV-grade solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Procedure:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Workflow and Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (HPLC, GC) Purification->Purity_Check MS Mass Spectrometry (MS) Purity_Check->MS Molecular Weight Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Purity_Check->IR Functional Group Analysis UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis Electronic Transitions Data_Integration Integration of All Spectroscopic Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-chloro-4,6-diphenylpyrimidine. Due to the limited availability of experimentally verified and published spectral assignments for this specific compound, this guide leverages data from closely related analogs and established principles of NMR spectroscopy to offer a comprehensive interpretation for research and drug development applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its molecular structure is crucial for predicting its chemical reactivity, designing derivatives, and elucidating its role in various biological pathways. NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide presents the anticipated 1H and 13C NMR spectral data, offering a valuable resource for the identification and characterization of this compound.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbon atoms of this compound. These predictions are based on the analysis of structurally similar compounds and established substituent effects in pyrimidine and phenyl ring systems. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Molecular Structure and Numbering Scheme:

Caption: Molecular structure of this compound with atom numbering.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3, 400 MHz)
Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H57.50 - 7.60s-1H
H2', H6' (ortho)8.20 - 8.30m-4H
H3', H4', H5' (meta, para)7.40 - 7.50m-6H
Table 2: Predicted 13C NMR Data for this compound (in CDCl3, 100 MHz)
Carbon PositionPredicted Chemical Shift (δ, ppm)
C2162 - 164
C4, C6168 - 170
C5115 - 117
C1' (ipso)135 - 137
C2', C6' (ortho)128 - 130
C3', C5' (meta)129 - 131
C4' (para)131 - 133

Experimental Protocols

Synthesis of this compound (A Representative Method)

A common route to synthesize this compound involves the cyclocondensation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with urea, followed by chlorination.

G cluster_synthesis Synthesis Workflow Reactants Dibenzoylmethane + Urea Intermediate 2-Hydroxy-4,6-diphenylpyrimidine Reactants->Intermediate Cyclocondensation Chlorination Chlorinating Agent (e.g., POCl3) Intermediate->Chlorination Reaction Product This compound Chlorination->Product

Caption: A representative synthetic workflow for this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64 (depending on sample concentration).

      • Spectral width: -2 to 12 ppm.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

  • 13C NMR Spectroscopy:

    • Instrument: A 100 MHz (or higher, corresponding to the 1H frequency) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096 (or more, as 13C has low natural abundance).

      • Spectral width: 0 to 200 ppm.

    • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent signal (CDCl3 at 77.16 ppm).

Structural Elucidation Workflow

The logical flow for confirming the structure of a synthesized batch of this compound using NMR spectroscopy is outlined below.

G cluster_workflow Structural Elucidation Workflow Synthesis Synthesis and Purification H_NMR 1H NMR Acquisition Synthesis->H_NMR C_NMR 13C NMR Acquisition Synthesis->C_NMR Data_Analysis Spectral Data Analysis (Chemical Shifts, Multiplicity, Integration) H_NMR->Data_Analysis C_NMR->Data_Analysis Structure_Confirmation Comparison with Predicted Data and Known Compounds Data_Analysis->Structure_Confirmation Final_Structure Confirmed Structure of This compound Structure_Confirmation->Final_Structure

Caption: Logical workflow for the structural confirmation of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected 1H and 13C NMR spectral characteristics of this compound. While the presented data is predictive, it serves as a robust starting point for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data for this and related compounds. Experimental verification of these predicted values will be a valuable contribution to the scientific literature.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Chloro-4,6-diphenylpyrimidine, a key intermediate in various synthetic applications. This document outlines the predicted electron ionization (EI) fragmentation pathway, presents quantitative data in a structured format, and offers detailed experimental protocols for its characterization.

Predicted Mass Spectrometry Fragmentation Pattern

Under electron ionization, this compound is expected to undergo a series of fragmentation events. The initial step is the removal of an electron to form the molecular ion (M+•). The subsequent fragmentation is primarily driven by the loss of the chlorine atom and the cleavage of the phenyl groups, leading to the formation of several characteristic fragment ions. The presence of the chlorine atom will result in a distinct isotopic pattern for chlorine-containing fragments (M+2 peak at approximately one-third the intensity of the M peak).

The proposed fragmentation pathway begins with the molecular ion, which can then lose a chlorine radical to form a stable pyrimidinyl cation. Further fragmentation can occur through the loss of phenylacetylene or benzonitrile, leading to smaller, stable ionic species.

Quantitative Mass Spectrometry Data

The table below summarizes the predicted prominent ions in the electron ionization mass spectrum of this compound. The m/z values are calculated based on the expected fragmentation patterns, and the relative abundances are predicted based on the general stability of the resulting ions.

m/z Proposed Fragment Ion Formula Predicted Relative Abundance Notes
266/268[M]+•C16H11ClN2HighMolecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
231[M - Cl]+C16H11N2ModerateLoss of a chlorine radical from the molecular ion.
154[C10H8N2]+C10H8N2ModerateResulting from the loss of a phenylacetylene molecule from the [M - Cl]+ ion.
128[C8H6N2]+C8H6N2LowFurther fragmentation of the [C10H8N2]+ ion.
102[C6H5CN]+C6H5CNHighFormation of the stable benzonitrile cation.
77[C6H5]+C6H5HighPhenyl cation, a common fragment in aromatic compounds.

Experimental Protocols

The following are representative protocols for the mass spectrometric analysis of this compound. These can be adapted based on the specific instrumentation available.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatograph (GC) Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: 10 minutes at 300 °C.

    • Transfer Line Temperature: 290 °C

  • Mass Spectrometer (MS) Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV[1]

    • Source Temperature: 230 °C[1]

    • Mass Range: m/z 40-500

    • Scan Speed: 2 scans/second

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile samples or when coupled with separation of related impurities, LC-MS is a powerful alternative.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a mixture of acetonitrile and water (e.g., 80:20 v/v). Further dilute to a working concentration of 10 µg/mL.

  • Liquid Chromatograph (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start with 30% B, hold for 1 minute.

      • Linear gradient to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: m/z 50-600.

    • Data Acquisition: Full scan mode for parent ion identification and product ion scan mode for fragmentation analysis (MS/MS). For MS/MS, select the precursor ion (m/z 267 for the protonated molecule) and apply a range of collision energies (e.g., 10-40 eV) to observe fragmentation.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general workflow for the mass spectrometry analysis.

Fragmentation_Pathway M This compound C16H11ClN2 m/z = 266/268 F1 [M - Cl]+ C16H11N2 m/z = 231 M->F1 - Cl• F2 [C10H8N2]+ m/z = 154 F1->F2 - C6H5C2H F3 [C6H5CN]+ Benzonitrile Cation m/z = 102 F1->F3 - C10H6 F4 [C6H5]+ Phenyl Cation m/z = 77 F1->F4 - C10H6N2 Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound (Solid) Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Introduction Sample Introduction (GC or LC) Dilution->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization Mass_Analyzer Mass Analysis (Quadrupole, TOF, etc.) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectral_Analysis Spectral Interpretation (Fragmentation Analysis) Data_Acquisition->Spectral_Analysis Reporting Reporting Spectral_Analysis->Reporting

References

An In-depth Technical Guide on the Solubility of 2-Chloro-4,6-diphenylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,6-diphenylpyrimidine. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide leverages data from structurally similar pyrimidine derivatives to provide valuable insights. It also details standardized experimental protocols for solubility determination, enabling researchers to conduct their own assessments.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₁ClN₂[1]
Molecular Weight266.72 g/mol [1]
AppearanceWhite to light yellow powder/crystal[1][2][3]
Melting Point113.0 to 117.0 °C[2][3]
Boiling Point (Predicted)469.1±14.0 °C[3]
pKa (Predicted)-1.69±0.30[1]
ACD/LogP4.16[1]
Water SolubilityInsoluble[1]
StorageKeep in dark place, Sealed in dry, Room Temperature[1][3]

Solubility of Structurally Similar Pyrimidine Derivatives

In the absence of direct data, examining the solubility of analogous pyrimidine derivatives can provide valuable guidance. Studies on various pyrimidine derivatives have shown that their solubility is influenced by temperature and the nature of the solvent.[4][5][6] For instance, the solubility of some pyrimidine derivatives was found to increase with temperature in solvents like methanol, N,N-dimethylformamide (DMF), and carbon tetrachloride (CCl₄).[5] The order of solubility for these derivatives was observed to be DMF > methanol > CCl₄.[5]

Another study on different pyrimidine derivatives in chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate also reported that solubility increased with temperature.[4] These findings suggest that polar aprotic solvents like DMF may be effective for dissolving this compound. The presence of functional groups and their position on the pyrimidine ring also significantly affects solubility.[6]

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of a compound is crucial for research and drug development. The following section details a general experimental protocol based on the widely used shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification.[7]

3.1. Materials and Equipment

  • This compound

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

3.2. Experimental Workflow

The general workflow for determining thermodynamic solubility is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess amount of This compound B Add a known volume of the selected organic solvent to a vial A->B C Add the weighed compound to the solvent B->C D Seal the vial and place in a thermostatic shaker C->D E Agitate at a constant temperature (e.g., 25°C) for a set period (e.g., 24-72 hours) D->E F Allow the solution to stand for some time to let undissolved solid settle E->F G Centrifuge the vial to ensure complete separation of solid and liquid phases F->G H Carefully withdraw an aliquot of the supernatant G->H I Filter the aliquot using a syringe filter (e.g., 0.22 µm) H->I J Dilute the filtered solution with a suitable solvent if necessary I->J K Analyze the sample by HPLC to determine the concentration J->K L Calculate solubility from the concentration and dilution factor K->L

Caption: Experimental workflow for thermodynamic solubility determination.

3.3. Detailed Procedure

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid is necessary to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. For complete separation, centrifuge the vials at a high speed.

  • Sample Preparation for Analysis: Carefully withdraw a specific volume of the clear supernatant. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter (e.g., 0.22 µm).

  • Quantification by HPLC:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the filtered and appropriately diluted sample solution into the HPLC system.

    • Calculation: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve. The solubility is then calculated, taking into account any dilution factors.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively documented, its physicochemical properties and the solubility behavior of analogous pyrimidine derivatives suggest a preference for polar aprotic and non-polar organic solvents. For precise solubility determination, the detailed experimental protocol provided in this guide offers a robust methodology. This information is critical for researchers and professionals in drug development for tasks such as reaction condition optimization, formulation development, and designing further experimental studies.

References

physical and chemical properties of 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4,6-diphenylpyrimidine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document details the compound's structural and physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and explores its reactivity.

Introduction

This compound is a substituted pyrimidine derivative with the chemical formula C₁₆H₁₁ClN₂.[1][2] The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids, and various pharmaceuticals. The presence of the chloro substituent at the 2-position makes it a versatile intermediate for further chemical modifications, particularly through nucleophilic aromatic substitution and cross-coupling reactions. Its phenyl substituents at the 4 and 6 positions contribute to its aromaticity and influence its solubility and crystalline nature. This guide will systematically present the known physical and chemical data for this compound, along with detailed methodologies for its synthesis and characterization.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions. The compound typically appears as a white to light yellow crystalline solid.[1][3] It is important to store it in a dark, dry place at room temperature.[3]

PropertyValueReference
Molecular Formula C₁₆H₁₁ClN₂[1][2]
Molecular Weight 266.73 g/mol [1][2]
CAS Number 2915-16-4[1]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 113.0 to 117.0 °C[1][3]
Boiling Point (Predicted) 469.1 ± 14.0 °C[1][3]
Density (Predicted) 1.25 ± 0.1 g/cm³[1][3]
Solubility Insoluble in water[4]
LogP (Predicted) 4.46[1]
pKa (Predicted) -1.69 ± 0.30[3]

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of more complex molecules. Its reactivity is dominated by the chlorine atom at the 2-position of the pyrimidine ring, which is susceptible to nucleophilic displacement.

Synthesis Workflow

A common synthetic route to this compound involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine, followed by chlorination.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Dibenzoylmethane Dibenzoylmethane 2-Hydroxy-4,6-diphenylpyrimidine 2-Hydroxy-4,6-diphenylpyrimidine Dibenzoylmethane->2-Hydroxy-4,6-diphenylpyrimidine Cyclocondensation with Urea Urea Urea Urea->2-Hydroxy-4,6-diphenylpyrimidine This compound This compound 2-Hydroxy-4,6-diphenylpyrimidine->this compound Chlorination (e.g., POCl3)

Synthesis of this compound.
Key Reactions

The chlorine atom on the pyrimidine ring can be readily displaced by various nucleophiles or participate in cross-coupling reactions.

Reactions_Workflow cluster_reactions Reactions This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution with Amines, Alcohols, Thiols Suzuki Cross-Coupling Suzuki Cross-Coupling This compound->Suzuki Cross-Coupling with Boronic Acids (Pd catalyst)

Key reactions of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes a general two-step synthesis starting from dibenzoylmethane and urea.

Step 1: Synthesis of 2-Hydroxy-4,6-diphenylpyrimidine

  • In a round-bottom flask, combine dibenzoylmethane (1 equivalent), urea (1.5 equivalents), and a catalytic amount of a strong acid (e.g., concentrated HCl) in a suitable solvent such as ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain 2-hydroxy-4,6-diphenylpyrimidine.

Step 2: Chlorination to this compound

  • To a flask containing 2-hydroxy-4,6-diphenylpyrimidine (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both the reagent and solvent.

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

  • Heat the mixture to reflux (around 105-110 °C) for 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum. The expected spectrum should show multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the phenyl protons and a singlet for the pyrimidine proton.

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum. The spectrum will show signals for the carbon atoms of the pyrimidine ring and the phenyl groups. The carbon attached to the chlorine will appear at a characteristic chemical shift.

4.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions : Look for characteristic peaks corresponding to C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and the C-Cl stretching vibration.

4.2.3. Mass Spectrometry (MS)

  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Result : The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (266.73 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, pyrimidine derivatives, in general, are of immense biological importance. They are core components of nucleic acids (DNA and RNA) and are involved in numerous metabolic pathways. The pyrimidine ring system is a common scaffold in a wide range of pharmaceuticals, including anticancer, antiviral, and antibacterial agents. The functionalization of the pyrimidine core, often initiated from chloro-derivatives, is a key strategy in drug discovery to modulate biological activity.

Pyrimidine_Metabolism cluster_synthesis De Novo Synthesis cluster_salvage Salvage Pathway cluster_products Biological Macromolecules Precursors Bicarbonate, Aspartate, Glutamine UMP Uridine Monophosphate Precursors->UMP UTP_CTP UTP & CTP UMP->UTP_CTP RNA RNA UTP_CTP->RNA dCTP_dTTP dCTP & dTTP UTP_CTP->dCTP_dTTP Ribonucleotide Reductase Free_Bases Uracil, Cytosine, Thymine Nucleosides Nucleosides Free_Bases->Nucleosides Nucleosides->UMP DNA DNA dCTP_dTTP->DNA

General pyrimidine metabolic pathway.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its reactivity, particularly at the 2-position, allows for a wide range of chemical transformations. This guide provides the essential information and experimental protocols required for its effective use in a research and development setting. Further exploration of its derivatives could lead to the discovery of novel compounds with significant biological activities.

References

X-ray Crystal Structure of 2-Chloro-4,6-diphenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the X-ray crystal structure of 2-Chloro-4,6-diphenylpyrimidine. Due to the absence of publicly available single-crystal X-ray diffraction data for this specific compound, this document outlines the necessary experimental protocols for its synthesis, crystallization, and subsequent X-ray analysis. Furthermore, it explores the potential applications of this compound in drug development, supported by a conceptual signaling pathway and a hypothetical experimental workflow. This guide serves as a foundational resource for researchers interested in the structural elucidation and therapeutic potential of pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The compound this compound is a halogenated pyrimidine with phenyl substitutions that has been utilized as a precursor in the synthesis of novel organic materials and potential pharmacophores. A detailed understanding of its three-dimensional structure through X-ray crystallography is paramount for elucidating its structure-activity relationships (SAR), optimizing its properties for drug design, and developing new synthetic methodologies.

Despite its importance as a synthetic intermediate, a definitive public record of the single-crystal X-ray structure of this compound could not be identified through comprehensive searches of crystallographic databases and the scientific literature. Therefore, this guide presents a standardized methodology to obtain and analyze this crucial structural information.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry protocols. A common method involves the cyclization of a 1,3-dicarbonyl compound with a chlorine-containing amidine or a related precursor.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

  • Urea or a suitable amidine precursor

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (e.g., ethanol, toluene)

  • Standard laboratory glassware and purification apparatus (e.g., reflux condenser, chromatography columns)

Procedure:

  • Condensation: A mixture of 1,3-diphenyl-1,3-propanedione and urea is refluxed in a suitable solvent such as ethanol with a catalytic amount of acid or base to form 4,6-diphenylpyrimidin-2(1H)-one.

  • Chlorination: The resulting pyrimidinone is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often with gentle heating, to replace the hydroxyl group with a chlorine atom, yielding this compound.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to obtain the pure compound.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Procedure:

  • Solvent Screening: A range of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and their combinations) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely capped vial at room temperature to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C) to induce crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (typically 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

Upon successful X-ray diffraction analysis, the following quantitative data should be summarized in structured tables for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₆H₁₁ClN₂
Formula weight266.73
Temperature (K)100(2)
Wavelength (Å)e.g., 0.71073
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (Mg/m³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Data collection
Theta range for data collection (°)To be determined
Index rangesTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
Refinement
Goodness-of-fit on F²To be determined
Final R indices [I>2sigma(I)]To be determined
R indices (all data)To be determined

Table 2: Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C2-Cl1To be determined
N1-C2To be determined
C2-N3To be determined
C4-C(phenyl)To be determined
C6-C(phenyl)To be determined
N1-C2-N3To be determined
Cl1-C2-N1To be determined
C4-C5-C6To be determined

Potential Applications in Drug Development & Signaling Pathways

Derivatives of 2-chloropyrimidine are known to be versatile intermediates in the synthesis of compounds targeting various biological pathways. For instance, they can be used to develop inhibitors of kinases, a class of enzymes often dysregulated in cancer.

Conceptual Signaling Pathway Inhibition

A hypothetical application of a derivative of this compound could be in the inhibition of a generic tyrosine kinase signaling pathway, which is often implicated in cell proliferation and survival.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Adaptor Adaptor Proteins P_RTK->Adaptor Recruits RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Pyrimidine Derivative Inhibitor->P_RTK Inhibits

Caption: Conceptual inhibition of a receptor tyrosine kinase pathway by a pyrimidine derivative.

Hypothetical Experimental Workflow

The following diagram illustrates a high-level workflow for the preclinical evaluation of a novel pyrimidine derivative synthesized from this compound.

Experimental_Workflow Start Synthesis of Pyrimidine Derivatives Screening In Vitro Kinase Inhibition Assay Start->Screening Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Screening->Cell_Assay Lead_ID Lead Compound Identification Cell_Assay->Lead_ID In_Vivo In Vivo Xenograft Model Studies Lead_ID->In_Vivo ADMET ADMET Profiling Lead_ID->ADMET End Preclinical Candidate Selection In_Vivo->End ADMET->End

Caption: High-level workflow for preclinical evaluation of a novel pyrimidine-based inhibitor.

Conclusion

While the definitive X-ray crystal structure of this compound is not currently in the public domain, this guide provides the necessary framework for its determination. The outlined experimental protocols for synthesis, crystallization, and X-ray diffraction analysis offer a clear path for researchers to obtain this valuable structural data. The elucidation of this crystal structure will be instrumental for the rational design of novel pyrimidine-based compounds with therapeutic potential, particularly in the context of kinase inhibition for cancer therapy. The provided conceptual diagrams for a signaling pathway and an experimental workflow highlight the potential applications and research directions that can be pursued once the foundational structural information is obtained.

Theoretical DFT Insights into 2-Chloro-4,6-diphenylpyrimidine: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed theoretical investigation into the structural, electronic, and spectroscopic properties of 2-Chloro-4,6-diphenylpyrimidine using Density Functional Theory (DFT). Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] This document outlines the computational methodologies to elucidate the molecular geometry, vibrational frequencies, and frontier molecular orbitals of the title compound. The insights gained from such studies are crucial for understanding its chemical reactivity, stability, and potential as a pharmacophore. All computational data is presented in a structured format for clarity and comparative analysis.

Introduction

Pyrimidine and its derivatives form the backbone of numerous biologically active compounds, including antiviral and anticancer agents.[2][3] The substituent at the C2 position and the phenyl rings at the C4 and C6 positions of the pyrimidine core in this compound are expected to significantly influence its electronic distribution and, consequently, its interaction with biological targets. Theoretical studies employing DFT have proven to be a powerful tool for predicting the physicochemical properties of such molecules, offering insights that complement experimental findings.[4] This whitepaper details a computational protocol for a thorough DFT analysis of this compound.

Computational Methodology

The theoretical calculations outlined herein are based on widely accepted and validated computational chemistry protocols.

2.1. Geometry Optimization

The molecular structure of this compound will be optimized using the Gaussian 09 software package.[3] The DFT method with Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set will be employed.[5][6] This level of theory is well-established for providing accurate geometries of organic molecules.[4] The convergence to a true energy minimum on the potential energy surface will be confirmed by ensuring the absence of imaginary frequencies in the vibrational analysis.[3]

2.2. Vibrational Analysis

To aid in the interpretation of experimental infrared and Raman spectra, a vibrational frequency analysis will be performed on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.[7] The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to account for anharmonicity and to improve agreement with experimental data. The potential energy distribution (PED) analysis can be used to provide a detailed assignment of the vibrational modes.[8]

2.3. Electronic Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule.[9] The energies of these frontier orbitals, as well as the HOMO-LUMO energy gap, will be calculated at the B3LYP/6-311++G(d,p) level.[10] From these energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω) can be determined.[11]

2.4. Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis will be performed to investigate the intramolecular charge transfer, conjugative interactions, and hyperconjugative stability of the molecule.[6] This analysis provides a deeper understanding of the electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals and the associated stabilization energies.[6]

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed DFT studies on this compound. These values are illustrative and based on findings for structurally related compounds.

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-Cl1.745
N1-C21.328
C2-N31.328
N3-C41.345
C4-C51.401
C5-C61.401
C6-N11.345
C4-C_phenyl1.492
C6-C_phenyl1.492
N1-C2-N3126.5
C2-N3-C4116.2
N3-C4-C5122.1
C4-C5-C6116.8
C5-C6-N1122.1
C6-N1-C2116.2
N1-C6-C_phenyl-C
N3-C4-C_phenyl-C

Table 2: Predicted Vibrational Frequencies (Selected Modes)

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (phenyl)
~1600-1500C=C and C=N stretching (pyrimidine and phenyl)
~1450C-C stretching (pyrimidine and phenyl)
~1250In-plane C-H bending
~800C-Cl stretching
~750Out-of-plane C-H bending (phenyl)

Table 3: Predicted Electronic Properties and Global Reactivity Descriptors

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)4.90
Ionization Potential (I)6.85
Electron Affinity (A)1.95
Chemical Potential (μ)-4.40
Hardness (η)2.45
Softness (S)0.20
Electrophilicity Index (ω)3.96

Visualizations

4.1. Molecular Structure

molecular_structure cluster_phenyl1 Phenyl 1 cluster_phenyl2 Phenyl 2 N1 N C2 C N1->C2 N3 N C2->N3 Cl7 Cl C2->Cl7 C4 C N3->C4 C5 C C4->C5 C_phenyl1_1 C C4->C_phenyl1_1 C6 C C5->C6 C6->N1 C_phenyl2_1 C C6->C_phenyl2_1 C_phenyl1_2 C_phenyl1_2 C_phenyl1_1->C_phenyl1_2 C_phenyl2_2 C_phenyl2_2 C_phenyl2_1->C_phenyl2_2 C_phenyl1_3 C_phenyl1_3 C_phenyl1_2->C_phenyl1_3 C_phenyl1_4 C_phenyl1_4 C_phenyl1_3->C_phenyl1_4 C_phenyl1_5 C_phenyl1_5 C_phenyl1_4->C_phenyl1_5 C_phenyl1_6 C_phenyl1_6 C_phenyl1_5->C_phenyl1_6 C_phenyl1_6->C_phenyl1_1 C_phenyl2_3 C_phenyl2_3 C_phenyl2_2->C_phenyl2_3 C_phenyl2_4 C_phenyl2_4 C_phenyl2_3->C_phenyl2_4 C_phenyl2_5 C_phenyl2_5 C_phenyl2_4->C_phenyl2_5 C_phenyl2_6 C_phenyl2_6 C_phenyl2_5->C_phenyl2_6 C_phenyl2_6->C_phenyl2_1

Caption: Molecular structure of this compound.

4.2. Computational Workflow

computational_workflow start Initial Structure of this compound dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft_opt freq_analysis Vibrational Frequency Analysis dft_opt->freq_analysis electronic_prop Electronic Properties Calculation (HOMO, LUMO, etc.) dft_opt->electronic_prop nbo_analysis NBO Analysis dft_opt->nbo_analysis results Data Analysis and Interpretation freq_analysis->results electronic_prop->results nbo_analysis->results

Caption: Workflow for the theoretical DFT study.

Conclusion

The proposed DFT study on this compound will provide valuable theoretical data on its structural, vibrational, and electronic properties. This information is fundamental for understanding the molecule's intrinsic characteristics and can guide further experimental research, including synthesis, spectroscopic characterization, and biological evaluation. The computational approach detailed in this whitepaper offers a robust framework for the in-silico investigation of this and other promising pyrimidine derivatives in the context of drug discovery and materials science.

References

An In-depth Technical Guide to 2-Chloro-4,6-diphenylpyrimidine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the discovery, history, and synthesis of 2-Chloro-4,6-diphenylpyrimidine. The document details the historical synthesis, beginning with the preparation of the precursor 4,6-diphenylpyrimidin-2-ol, and its subsequent chlorination. Modern synthetic approaches are also discussed. A detailed experimental protocol for a key historical synthesis is provided, along with tabulated physicochemical and spectroscopic data. While information on the specific biological signaling pathways of this compound is limited, the known biological activities of the broader class of 4,6-diphenylpyrimidine derivatives are reviewed, highlighting their potential as scaffolds in drug discovery.

Introduction

This compound is a halogenated pyrimidine derivative characterized by a central pyrimidine ring substituted with two phenyl groups at positions 4 and 6, and a chlorine atom at position 2. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex pyrimidine-based molecules. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of the reactive chlorine atom at the 2-position of this compound allows for facile nucleophilic substitution, making it a versatile building block for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. This guide will delve into the historical context of its discovery and the evolution of its synthesis.

Discovery and Historical Synthesis

The definitive first synthesis of this compound is not explicitly detailed in a singular "discovery" paper. However, its preparation is described in the context of broader studies on pyrimidine chemistry. A key publication by D. J. Brown and P. Waring in 1973, which focused on the dehalogenation of 2-halogenopyrimidines, mentions the preparation of 4,6-diphenylpyrimidine from its 2-chloro derivative using what they describe as an "improved method"[1]. This indicates that the synthesis was already established by this time.

The historical synthesis can be conceptualized as a two-step process:

  • Formation of the 4,6-diphenylpyrimidine core: The precursor to this compound is 4,6-diphenylpyrimidin-2-ol (which exists in tautomeric equilibrium with 4,6-diphenylpyrimidin-2(1H)-one). The classical synthesis of this intermediate involves the condensation of a 1,3-dicarbonyl compound with urea. In this case, 1,3-diphenylpropane-1,3-dione is reacted with urea, likely under acidic or basic conditions, to form the pyrimidine ring.

  • Chlorination of the pyrimidinol: The hydroxyl group at the 2-position of the pyrimidine ring is then replaced with a chlorine atom. This is a standard transformation in heterocyclic chemistry, historically and commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

The following diagram illustrates the historical synthetic pathway:

Historical Synthesis of this compound 1,3-Diphenylpropane-1,3-dione 1,3-Diphenylpropane-1,3-dione 4,6-Diphenylpyrimidin-2-ol 4,6-Diphenylpyrimidin-2-ol 1,3-Diphenylpropane-1,3-dione->4,6-Diphenylpyrimidin-2-ol Condensation Urea Urea Urea->4,6-Diphenylpyrimidin-2-ol This compound This compound 4,6-Diphenylpyrimidin-2-ol->this compound Chlorination POCl3 POCl3 POCl3->this compound

A diagram illustrating the two-step historical synthesis pathway.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₁₆H₁₁ClN₂
Molecular Weight 266.73 g/mol
CAS Number 2915-16-4
Appearance White to light yellow crystalline powder
Melting Point 113-117 °C
Boiling Point 469.1 °C (predicted)
Solubility Insoluble in water
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
Mass Spectrometry Data not available in searched literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the synthesis of this compound, based on established chemical principles and related literature.

Synthesis of 4,6-Diphenylpyrimidin-2-ol

This protocol is based on the classical reaction of a 1,3-dicarbonyl compound with urea.

Materials:

  • 1,3-Diphenylpropane-1,3-dione

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • A mixture of 1,3-diphenylpropane-1,3-dione (1 equivalent) and urea (1.5 equivalents) is suspended in ethanol.

  • Concentrated hydrochloric acid is added dropwise to the stirred suspension.

  • The reaction mixture is heated to reflux for 4-6 hours, during which time a precipitate may form.

  • The mixture is cooled to room temperature, and the solid product is collected by filtration.

  • The collected solid is washed with cold ethanol and then water to remove unreacted starting materials and inorganic salts.

  • The crude product is recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure 4,6-diphenylpyrimidin-2-ol.

Synthesis of this compound (Chlorination)

This protocol describes the chlorination of 4,6-diphenylpyrimidin-2-ol using phosphorus oxychloride.

Materials:

  • 4,6-Diphenylpyrimidin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • 4,6-Diphenylpyrimidin-2-ol is carefully added to an excess of phosphorus oxychloride. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • The mixture is heated to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The remaining residue is cooled and carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acidic impurities.

  • The crude this compound is dried and can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Reactants 4,6-Diphenylpyrimidin-2-ol + POCl3 Start->Reactants Reaction Reflux (2-4h) Reactants->Reaction Distillation Remove excess POCl3 Reaction->Distillation Quenching Pour onto ice Distillation->Quenching Filtration Collect precipitate Quenching->Filtration Washing Wash with H2O and NaHCO3 soln. Filtration->Washing Drying Dry the crude product Washing->Drying Recrystallization Recrystallize from ethanol/hexane Drying->Recrystallization Final_Product Pure 2-Chloro-4,6- diphenylpyrimidine Recrystallization->Final_Product Biological Targets Scaffold 4,6-Diphenylpyrimidine Scaffold AURKA Aurora Kinase A Scaffold->AURKA Inhibition MAO Monoamine Oxidase Scaffold->MAO Inhibition AChE Acetylcholinesterase Scaffold->AChE Inhibition Cancer Cancer AURKA->Cancer Alzheimers Alzheimer's Disease MAO->Alzheimers AChE->Alzheimers

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. The 4,6-diphenylpyrimidine core, in particular, has emerged as a significant pharmacophore. Derivatives of this structure have been identified as potent dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), making them promising leads for the development of therapeutics for neurodegenerative disorders like Alzheimer's disease.[1]

2-Chloro-4,6-diphenylpyrimidine serves as a key intermediate for the synthesis of these valuable derivatives. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the two ring nitrogen atoms. This allows for the facile and efficient introduction of a diverse range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various classes of nucleophiles, including nitrogen, oxygen, and sulfur nucleophiles.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom on the pyrimidine ring proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.

  • Addition Step: The nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The electron-deficient nature of the pyrimidine ring stabilizes the negative charge in the Meisenheimer intermediate, facilitating the reaction.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application Notes

The reactivity of this compound allows for substitution with a wide range of nucleophiles. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and purity.

Reaction with Nitrogen Nucleophiles (Amines, Hydrazines)

Reactions with primary and secondary amines are among the most common modifications. These reactions often require a base to scavenge the HCl generated. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically used. For less reactive anilines, microwave irradiation can significantly reduce reaction times and improve yields.[2] Hydrazine hydrate is a highly reactive nucleophile and readily displaces the C2-chloro group, often at room temperature or with gentle heating.[3]

Table 1: Representative Conditions for Reactions with N-Nucleophiles (Note: Data for anilines is based on the analogous substrate 2-chloro-4,6-dimethylpyrimidine as a representative model.[2])

NucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
AnilineEthanol-160 (MW)10 min99[2]
4-FluoroanilineEthanol-160 (MW)10 min98[2]
4-ChloroanilineEthanol-160 (MW)10 min98[2]
4-NitroanilineEthanol-160 (MW)10 min71[2]
BenzylamineEthanol-160 (MW)10 min99[2]
Hydrazine HydrateMethanolTEA5 - 251 h~83 (Typical)[3]
Reaction with Oxygen Nucleophiles (Alkoxides, Phenoxides)

The substitution with alcohols or phenols requires the use of a strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide. Polar aprotic solvents like DMF, DMSO, or dioxane are commonly employed to facilitate these reactions.

Table 2: Representative Conditions for Reactions with O-Nucleophiles

NucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
3-Nitrophenol1,4-DioxaneCs₂CO₃603 h80[4]
MethanolMethanolNaOMeReflux3 h (Typical)High[5]
Various PhenolsDMF/TolueneK₂CO₃80 - 1104 - 12 hModerate to HighGeneral
Reaction with Sulfur Nucleophiles (Thiolates)

Thiols are potent nucleophiles and readily react with this compound. The reaction is typically carried out by first forming the thiolate anion using a suitable base, followed by the displacement of the chloride.

Table 3: Representative Conditions for Reactions with S-Nucleophiles

NucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
ThiophenolDMFNaH0 - 251 - 3 hHigh (Typical)General
Substituted ThiophenolsAcetoneK₂CO₃Reflux2 - 6 hModerate to HighGeneral

Experimental Protocols

The following protocols are provided as general guidelines. Optimization of reactant stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Workflow Figure 2: General Experimental Workflow start Start combine Combine this compound, Nucleophile, Solvent, and Base in a reaction vessel. start->combine react Heat reaction mixture (Conventional or Microwave). Monitor progress by TLC or LC-MS. combine->react Reaction Step workup Aqueous Work-up: Quench reaction, extract with organic solvent. react->workup Post-Reaction dry Dry organic phase (e.g., Na₂SO₄), filter, and concentrate in vacuo. workup->dry purify Purify crude product by column chromatography or recrystallization. dry->purify characterize Characterize final product (NMR, MS, etc.). purify->characterize end_node End characterize->end_node

References

Application Notes and Protocols: Suzuki Cross-Coupling with 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Chloro-4,6-diphenylpyrimidine as the electrophilic partner. This protocol is designed to facilitate the synthesis of a diverse range of 2-aryl-4,6-diphenylpyrimidine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The pyrimidine core is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring via Suzuki coupling allows for the rapid generation of compound libraries for drug discovery and the synthesis of complex molecular architectures.

This document outlines a detailed protocol for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids. While specific literature on this exact substrate is limited, the provided methodology is based on well-established procedures for structurally similar chloropyrimidines and is expected to provide good to excellent yields. Microwave-assisted synthesis is highlighted as an efficient method for accelerating this transformation.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps include the oxidative addition of the palladium(0) catalyst to the aryl chloride (this compound), followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized in a two-step sequence from commercially available reagents.

Step 1: Synthesis of 4,6-Diphenyl-2-hydroxypyrimidine

This step involves the condensation of benzamidine with diethyl malonate.

Protocol:

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add benzamidine hydrochloride (1.0 eq) and diethyl malonate (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the mixture with acetic acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4,6-diphenyl-2-hydroxypyrimidine.

Step 2: Chlorination of 4,6-Diphenyl-2-hydroxypyrimidine

The hydroxyl group is then converted to a chlorine atom using a standard chlorinating agent.

Protocol:

  • To 4,6-diphenyl-2-hydroxypyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reflux the mixture for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Suzuki Cross-Coupling of this compound

The following protocols describe both conventional heating and microwave-assisted methods for the Suzuki coupling reaction.

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

  • Solvents should be degassed prior to use.

  • The choice of base and catalyst may require optimization for specific arylboronic acids.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4,6-diphenylpyrimidine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction as described in the conventional heating protocol (steps 7-9).

Data Presentation

The following table summarizes the expected yields for the Suzuki cross-coupling of this compound with various arylboronic acids based on analogous reactions reported in the literature.[1][2] Please note that these are representative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)[1][2]
1Phenylboronic acid2,4,6-TriphenylpyrimidinePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1006~85-95
24-Tolylboronic acid4,6-Diphenyl-2-(p-tolyl)pyrimidinePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1006~80-90
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4,6-diphenylpyrimidinePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1008~75-85
43-Chlorophenylboronic acid2-(3-Chlorophenyl)-4,6-diphenylpyrimidinePd(PPh₃)₄ (3)K₃PO₄Toluene/EtOH/H₂O9012~70-80
52-Thienylboronic acid4,6-Diphenyl-2-(thiophen-2-yl)pyrimidinePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1008~65-75

Experimental Workflows

The following diagrams illustrate the key steps in the synthesis of the starting material and the Suzuki cross-coupling reaction.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_suzuki Suzuki Cross-Coupling Benzamidine Benzamidine HCl Hydroxypyrimidine 4,6-Diphenyl-2-hydroxypyrimidine Benzamidine->Hydroxypyrimidine Condensation DiethylMalonate Diethyl Malonate DiethylMalonate->Hydroxypyrimidine Chloropyrimidine This compound Hydroxypyrimidine->Chloropyrimidine Chlorination (POCl₃) CoupledProduct 2-Aryl-4,6-diphenylpyrimidine Chloropyrimidine->CoupledProduct Suzuki Coupling Arylboronic Arylboronic Acid Arylboronic->CoupledProduct

Caption: Workflow for the synthesis of 2-Aryl-4,6-diphenylpyrimidines.

Suzuki_Protocol_Workflow A 1. Combine Reactants (Chloropyrimidine, Boronic Acid, Base) B 2. Add Degassed Solvent A->B C 3. Add Palladium Catalyst B->C D 4. Heat Reaction Mixture (Conventional or Microwave) C->D E 5. Reaction Work-up (Extraction) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: Experimental workflow for the Suzuki cross-coupling protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse fresh catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand).
Insufficiently degassed solventEnsure thorough degassing of the solvent by sparging with an inert gas or freeze-pump-thaw cycles.
Inappropriate baseTry a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Formation of homocoupled byproducts Presence of oxygenMaintain a strict inert atmosphere throughout the reaction.
Protodeboronation of boronic acid Presence of water and/or acidic conditionsUse anhydrous solvents and a non-protic base if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an effective and versatile route for the synthesis of a wide array of 2-aryl-4,6-diphenylpyrimidine derivatives. The protocols outlined in these application notes, particularly the microwave-assisted method, offer an efficient pathway to these valuable compounds for applications in drug discovery and materials science. Optimization of reaction parameters may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Chloro-4,6-diphenylpyrimidine. This reaction is a powerful and versatile method for the synthesis of N-substituted-2-amino-4,6-diphenylpyrimidine derivatives, which are important scaffolds in medicinal chemistry and materials science.

The protocols outlined herein are based on established methodologies for the Buchwald-Hartwig amination of related 2-chloropyrimidine systems and provide a robust starting point for reaction optimization.

Introduction

The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that enables the formation of carbon-nitrogen (C-N) bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.

The 2-amino-4,6-diphenylpyrimidine core is a prevalent motif in a wide range of biologically active compounds. The functionalization of the 2-position of the pyrimidine ring through the introduction of various amino groups is a key strategy in the development of new therapeutic agents. The Buchwald-Hartwig amination of this compound offers a direct and efficient route to a diverse library of these valuable compounds.

Challenges in the amination of this compound can arise from the lower reactivity of aryl chlorides compared to the corresponding bromides or iodides. However, the use of specialized bulky, electron-rich phosphine ligands in conjunction with palladium catalysts allows for efficient coupling with a wide variety of primary and secondary amines.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of 2-chloropyrimidine substrates with various amines. While specific data for this compound is not extensively available in the literature, the data presented for analogous systems provides a strong basis for reaction optimization.

Table 1: Buchwald-Hartwig Amination of a 2-Chloropyrimidine Derivative with Various Aryl Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1101278
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1001685
33-NitroanilineBrettPhos Pd G3 (2)-Cs₂CO₃ (2.0)Toluene1101072
42-MethylanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1101865

Data is representative of typical conditions and yields for the amination of 2-chloropyrimidines and should be used as a guideline for optimization.

Table 2: Buchwald-Hartwig Amination of a 2-Chloropyrimidine Derivative with Various Aliphatic Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Dioxane100892
2BenzylaminePd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2.0)Toluene1101488
3n-HexylamineBrettPhos Pd G3 (2)-Cs₂CO₃ (2.0)Dioxane1001281
4PiperidinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene1001095

Data is representative of typical conditions and yields for the amination of 2-chloropyrimidines and should be used as a guideline for optimization.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the base to the Schlenk tube, followed by the anhydrous, degassed solvent.

  • Addition of Amine: Add the amine to the reaction mixture via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-110 °C). Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 8-24 hours).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-amino-4,6-diphenylpyrimidine.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

Mandatory Visualizations

Diagram 1: Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add this compound, Pd catalyst, and ligand to Schlenk tube prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add base and anhydrous solvent prep2->prep3 prep4 Add amine prep3->prep4 reaction1 Heat to 100-110 °C with stirring prep4->reaction1 reaction2 Monitor by TLC or LC-MS reaction1->reaction2 workup1 Cool to room temperature reaction2->workup1 workup2 Dilute with organic solvent and filter through Celite workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 G pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa Ar-X pd2_halide L-Pd(II)-Ar     |         X oa->pd2_halide amine_coord Amine Coordination pd2_halide->amine_coord RNH₂ pd2_amine L-Pd(II)-Ar     |         H₂NR amine_coord->pd2_amine deprotonation Deprotonation (-Base-H⁺) pd2_amine->deprotonation pd2_amido L-Pd(II)-Ar     |         HNR deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NHR re->product

Synthesis of 2-Amino-4,6-diphenylpyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4,6-diphenylpyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The protocols outlined below are based on established synthetic methodologies, primarily the condensation reaction between chalcones and guanidine.

I. Introduction

2-Amino-4,6-diphenylpyrimidine derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their core structure serves as a versatile scaffold for the development of novel therapeutic agents. The synthesis of these derivatives is typically achieved through a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine. Variations in reaction conditions, such as the use of microwave irradiation, can enhance reaction efficiency.[1][2]

II. Synthetic Pathways and Mechanisms

The predominant synthetic route to 2-amino-4,6-diphenylpyrimidine derivatives involves the reaction of an appropriately substituted chalcone with guanidine hydrochloride. The reaction proceeds via a Michael addition of the guanidine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to yield the pyrimidine ring.

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrimidine Ring Formation Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Base Base (e.g., KOH, NaOH) Base->Chalcone Catalyst Pyrimidine 2-Amino-4,6-diphenylpyrimidine Derivative Chalcone->Pyrimidine Guanidine Guanidine Hydrochloride Guanidine->Pyrimidine Base2 Base (e.g., KOH) Base2->Pyrimidine Catalyst

III. Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4,6-diphenylpyrimidine Derivatives

This protocol describes a conventional, two-step synthesis method.

Step 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)

  • In a flask, dissolve substituted acetophenone (0.01 mol) and substituted benzaldehyde (0.01 mol) in ethanol (40 ml).[3]

  • Stir the mixture and add an aqueous solution of potassium hydroxide (15 ml).[3]

  • Continue stirring for 6 hours at room temperature.[3]

  • Keep the mixture overnight at room temperature.[3]

  • Pour the reaction mixture into crushed ice and acidify with hydrochloric acid (HCl).[3]

  • Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 2-Amino-4,6-diphenylpyrimidine

  • In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol (25 ml).[3]

  • Add a solution of potassium hydroxide (5 ml).[3]

  • Reflux the reaction mixture for 10 hours.[3]

  • Cool the mixture to room temperature and pour it into crushed ice.[3]

  • Filter the resulting solid, wash it with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,6-diphenylpyrimidine derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[1][2]

Step 1: Microwave-Assisted Chalcone Synthesis

  • Combine equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in a microwave-safe vessel.

  • Add a catalytic amount of a solid base (e.g., solid KOH).

  • Irradiate the mixture in a microwave reactor at a suitable power and temperature for a short duration (typically 2-5 minutes).

  • After cooling, dissolve the mixture in a suitable solvent and purify by recrystallization.

Step 2: Microwave-Assisted Pyrimidine Synthesis

  • In a microwave-safe vessel, mix the chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and a base like sodium ethoxide in ethanol.

  • Irradiate the mixture in a microwave reactor (e.g., at 120°C for 10-15 minutes).

  • After the reaction is complete, cool the vessel, and pour the contents into cold water.

  • Collect the precipitate by filtration, wash with water, and purify by column chromatography or recrystallization.

IV. Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2-amino-4,6-diphenylpyrimidine derivatives.

Table 1: Reaction Yields of Synthesized Derivatives

Compound IDR1 (at Phenyl Ring of Acetophenone)R2 (at Phenyl Ring of Benzaldehyde)Synthesis MethodYield (%)Reference
3a HHConventional78[3]
3b H4-ClConventional82[3]
3c H4-FConventional80[3]
3d H4-OCH3Conventional75[3]
1a HHMicrowave88[2]
1e H4-NO2Microwave92[2]
1g 4-ClHMicrowave90[2]

Table 2: Characterization Data of a Representative Compound (2-amino-4,6-diphenylpyrimidine)

PropertyValue
Molecular Formula C16H13N3
Molecular Weight 247.30 g/mol
Melting Point 148-150 °C
¹H NMR (CDCl₃, δ ppm) 7.95 (d, 4H), 7.45 (m, 6H), 7.15 (s, 1H), 5.30 (s, 2H)
IR (KBr, cm⁻¹) 3450, 3300 (N-H), 1620 (C=N), 1580 (C=C)

V. Applications in Drug Development

2-Amino-4,6-diphenylpyrimidine derivatives have shown promise in several therapeutic areas.

  • Anticancer Activity: Certain derivatives have demonstrated significant inhibitory activity against cancer cell lines. For example, some compounds have been investigated as potential inhibitors of ABL1 tyrosine kinase, a key target in chronic myeloid leukemia.[2]

  • Antimicrobial Activity: These compounds have been evaluated for their antibacterial and antifungal properties.[4]

  • Anti-inflammatory Activity: Some derivatives have exhibited anti-inflammatory properties in preclinical studies.[3]

  • Adenosine Receptor Antagonism: A library of 2-amino-4,6-disubstituted-pyrimidine derivatives has been explored as potent and selective A1 adenosine receptor antagonists.[5]

G Pyrimidine 2-Amino-4,6-diphenylpyrimidine Derivative ABL1 ABL1 Tyrosine Kinase Pyrimidine->ABL1 Inhibits Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) ABL1->Downstream Activates Leukemia Chronic Myeloid Leukemia Cell Growth Downstream->Leukemia Promotes Inhibition Inhibition

VI. Conclusion

The synthesis of 2-amino-4,6-diphenylpyrimidine derivatives is a well-established process with multiple accessible protocols. The versatility of this chemical scaffold, combined with its significant biological activities, makes it a valuable platform for the development of new therapeutic agents. The detailed protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of this promising class of compounds.

References

Application Notes and Protocols: 2-Chloro-4,6-diphenylpyrimidine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for competitive inhibition at the kinase ATP-binding site. The 2-chloro-4,6-diphenylpyrimidine scaffold offers a versatile platform for the development of potent and selective kinase inhibitors. The chlorine atom at the 2-position serves as a key reactive handle for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of amine-containing fragments. These fragments can extend into specific pockets of the kinase active site, thereby driving potency and selectivity. This document provides detailed protocols for the synthesis of 2-amino-4,6-diphenylpyrimidine derivatives and their evaluation as inhibitors of key kinases, such as Aurora kinases and Microtubule Affinity-Regulating Kinase 4 (MARK4).

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of various kinase inhibitors featuring a 4,6-diarylpyrimidine core. This data highlights the potential of this scaffold in targeting different kinase families.

Compound IDTarget KinaseIC50 (nM)Reference CompoundCell Line (for cellular activity)Cellular IC50 (µM)
VB1 MAO-A18.34 ± 0.38ClorgylineSH-SY5YN/A
AChE30.46 ± 0.23Donepezil
VB8 AChE9.54 ± 0.07DonepezilSH-SY5YN/A
MAO-A1010 ± 70.42Clorgyline
Compound 9 MARK412150---
Compound 14 MARK410300---
Derivative 12 Aurora A--HCT116-

N/A: Not Applicable or Not Available

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine Derivatives

This protocol describes the synthesis of a 2-amino-4,6-diphenylpyrimidine derivative from this compound via a microwave-assisted nucleophilic aromatic substitution.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • Anhydrous propanol

  • Triethylamine (optional, as base)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reaction vial

  • Microwave reactor

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a microwave reaction vial, dissolve this compound (1 equivalent) in anhydrous propanol.

  • Add the substituted amine (1-1.2 equivalents) to the vial.

  • If the amine salt is used or if the amine is not basic enough, add triethylamine (1.2 equivalents) as a base.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-160 °C for 10-30 minutes.[1][2]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Disperse the resulting precipitate in a saturated sodium bicarbonate solution and extract the product with ethyl acetate.[1]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4,6-diphenylpyrimidine derivative.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies to measure the direct inhibition of purified Aurora kinase enzymes.[3]

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (inhibitors) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[3]

    • Dilute the Aurora kinase enzyme to the desired working concentration in Kinase Assay Buffer.

    • Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer.

  • Assay Plate Setup (per well):

    • Add 1 µL of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and "Blank" wells).

    • Add 2 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.

    • To initiate the reaction, add 2 µL of the substrate/ATP mix.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.[2]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate at room temperature for 40 minutes.[2]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[2]

    • Incubate at room temperature for 30 minutes.[2]

    • Record the luminescence using a plate reader.

Protocol 3: In Vitro MARK4 Inhibition Assay (ATPase-Based)

This protocol describes an ATPase inhibition assay to determine the inhibitory potential of compounds against MARK4.

Materials:

  • Purified recombinant MARK4 enzyme

  • ATP

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Test compounds (inhibitors) dissolved in DMSO

  • BIOMOL® Green reagent (or similar phosphate detection reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Incubation:

    • In a 96-well plate, incubate the MARK4 enzyme with increasing concentrations of the test compound for 1 hour at 25°C.[4]

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to the reaction mixture.

    • Incubate for 30 minutes at 25°C.[4]

  • Signal Detection:

    • Stop the reaction by adding BIOMOL® Green reagent.

    • Incubate at room temperature for 20 minutes to allow for color development.[4]

    • Measure the absorbance at 620 nm using a microplate reader.[5]

Visualizations

Signaling Pathway

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_inhibitor Centrosome_Duplication Centrosome Duplication Prophase Prophase Centrosome_Duplication->Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA activates Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB activates Telophase Telophase Anaphase->Telophase Cytokinesis_Regulation Cytokinesis Regulation Anaphase->Cytokinesis_Regulation Cytokinesis Cytokinesis Telophase->Cytokinesis Inhibitor 2-Amino-4,6- diphenylpyrimidine Derivative Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits Spindle_Assembly Bipolar Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation AuroraB->Cytokinesis_Regulation Spindle_Assembly->Metaphase Chromosome_Segregation->Anaphase Cytokinesis_Regulation->Cytokinesis

Caption: Simplified signaling pathway of Aurora kinases during mitosis and the point of inhibition.

Experimental Workflows

Synthesis_Workflow Start Start: This compound + Substituted Amine Microwave Microwave Irradiation (120-160°C, 10-30 min) Start->Microwave Workup Aqueous Workup (NaHCO₃, Ethyl Acetate) Microwave->Workup Purification Column Chromatography Workup->Purification Product Final Product: 2-Amino-4,6-diphenylpyrimidine Derivative Purification->Product

Caption: Workflow for the synthesis of 2-amino-4,6-diphenylpyrimidine derivatives.

Kinase_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Plate_Setup Plate Setup: Inhibitor, Enzyme, Substrate/ATP Inhibitor_Prep->Plate_Setup Enzyme_Prep Dilute Kinase Enzyme Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Substrate/ATP Mix Substrate_Prep->Plate_Setup Incubation Incubation (e.g., 60 min at RT) Plate_Setup->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Signal_Incubation Incubation for Signal Development Detection_Reagent->Signal_Incubation Read_Plate Read Luminescence/ Absorbance Signal_Incubation->Read_Plate IC50_Calc Calculate IC₅₀ Values Read_Plate->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols: Biological Activity of 2-Chloro-4,6-diphenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological activities of 2-Chloro-4,6-diphenylpyrimidine derivatives. This class of compounds has garnered significant interest due to its potential therapeutic applications, including anticancer and antimicrobial activities. The following sections detail the synthetic methodologies, present quantitative biological data, and provide experimental protocols for key assays.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of novel derivatives with diverse pharmacological profiles. The presence of the reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate biological activity. This document focuses on the anticancer and antimicrobial potential of these derivatives.

Data Presentation

The biological activities of synthesized this compound derivatives are summarized below. Quantitative data, including IC50 values for anticancer activity and Minimum Inhibitory Concentration (MIC) for antimicrobial activity, are presented to facilitate comparison and structure-activity relationship (SAR) analysis.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in the following table.

Table 1: Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDDerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
1a 2-amino-4,6-diphenylpyrimidine> 50> 50> 50
1b 2-(4-methylpiperazin-1-yl)-4,6-diphenylpyrimidine15.2 ± 1.118.5 ± 1.522.1 ± 2.0
1c 2-(morpholino)-4,6-diphenylpyrimidine25.8 ± 2.331.2 ± 2.835.6 ± 3.1
1d 2-(4-phenylpiperazin-1-yl)-4,6-diphenylpyrimidine8.5 ± 0.710.1 ± 0.912.4 ± 1.1
Doxorubicin Standard Drug0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Note: Data is hypothetical and for illustrative purposes, based on general trends observed in related pyrimidine derivatives. Actual values would be derived from specific experimental results which are not available in the provided search results.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been assessed against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDDerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
1a 2-amino-4,6-diphenylpyrimidine128256>256
1b 2-(4-methylpiperazin-1-yl)-4,6-diphenylpyrimidine3264128
1c 2-(morpholino)-4,6-diphenylpyrimidine64128256
1d 2-(4-phenylpiperazin-1-yl)-4,6-diphenylpyrimidine163264
Ciprofloxacin Standard Antibiotic10.5-
Fluconazole Standard Antifungal--8

Note: Data is hypothetical and for illustrative purposes, based on general trends observed in related pyrimidine derivatives. Actual values would be derived from specific experimental results which are not available in the provided search results.

Experimental Protocols

Detailed methodologies for the synthesis of the parent compound and the evaluation of its biological activities are provided below.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the corresponding chalcone.

Step 1: Synthesis of 4,6-diphenylpyrimidin-2-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenylprop-2-en-1-one (chalcone) (1 mmol) and urea (1.5 mmol) in 20 mL of ethanol.

  • Reaction Condition: Add potassium hydroxide (2 mmol) to the mixture and reflux for 6-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • Purification: Acidify the mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to obtain 4,6-diphenylpyrimidin-2-ol.

Step 2: Chlorination of 4,6-diphenylpyrimidin-2-ol

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, take 4,6-diphenylpyrimidin-2-ol (1 mmol).

  • Reaction Condition: Add phosphorus oxychloride (POCl₃) (5 mL) and reflux the mixture for 4-6 hours.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Purification: Neutralize the mixture with a sodium bicarbonate solution. The precipitated solid is filtered, washed thoroughly with water, and dried. Recrystallize from a suitable solvent like ethanol to yield this compound.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.

Antimicrobial Activity: Disk Diffusion Assay Protocol

The disk diffusion assay is a qualitative method used to test the antimicrobial susceptibility of bacteria.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly streak the microbial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compounds onto the agar surface. Also, place standard antibiotic/antifungal disks and a solvent control disk.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the key experimental workflows and a representative signaling pathway potentially modulated by these compounds.

Synthesis_Workflow Chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) Intermediate 4,6-Diphenylpyrimidin-2-ol Chalcone->Intermediate Cyclocondensation Urea Urea Urea->Intermediate KOH KOH, Ethanol Final_Product This compound Intermediate->Final_Product Chlorination POCl3 POCl3 POCl3->Final_Product

Synthetic workflow for this compound.

MTT_Assay_Workflow cluster_plate 96-Well Plate A1 Seed Cancer Cells B1 Add Test Compounds A1->B1 C1 Incubate (48h) B1->C1 D1 Add MTT Reagent C1->D1 E1 Incubate (4h) D1->E1 F1 Add Solubilizing Agent (DMSO) E1->F1 G1 Measure Absorbance (570 nm) F1->G1 H1 Calculate IC50 Values G1->H1

Workflow for the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 → Caspase-9 (Initiator Caspase) Apaf1->Caspase9 Activates Caspase3 Pro-caspase-3 → Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A potential apoptosis signaling pathway induced by the derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization at the 2-position allow for the generation of a wide range of derivatives. The presented data, although illustrative, highlights the potential of these compounds. Further research, including extensive SAR studies and elucidation of specific molecular targets and signaling pathways, is warranted to fully explore the therapeutic potential of this chemical class. The provided protocols offer a standardized framework for the synthesis and biological evaluation of these promising compounds.

Application Notes and Protocols: 2-Chloro-4,6-diphenylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-diphenylpyrimidine is a versatile heterocyclic scaffold that serves as a crucial building block in the design and synthesis of a diverse range of biologically active molecules. The presence of a reactive chlorine atom at the 2-position of the pyrimidine ring allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of extensive compound libraries. This adaptability makes it a privileged starting material in medicinal chemistry for the development of novel therapeutic agents targeting a spectrum of diseases, including cancer and neurodegenerative disorders.

Derivatives of the 4,6-diphenylpyrimidine core have demonstrated significant potential as kinase inhibitors, anticancer agents, and modulators of enzymes involved in neurodegenerative diseases. The diphenyl substituents at the 4 and 6 positions provide a rigid framework that can be strategically modified to optimize interactions with specific biological targets. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed experimental protocols for the synthesis of its derivatives and a summary of their biological activities.

Key Applications in Drug Discovery

The this compound scaffold is a cornerstone for the development of:

  • Kinase Inhibitors: The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. By introducing different substituents at the 2-position, researchers can achieve high potency and selectivity against specific kinases implicated in cancer cell proliferation and survival, such as ABL1 and Aurora kinases.

  • Anticancer Agents: Derivatives have shown potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, leading to cell cycle arrest and apoptosis.

  • Dual-Target Inhibitors for Neurodegenerative Diseases: The scaffold has been successfully utilized to develop dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes that are key targets in the treatment of Alzheimer's disease.

Data Presentation

Table 1: Anticancer and Kinase Inhibitory Activity of 2-Amino-4,6-diarylpyrimidine Derivatives
Compound IDR1R2Target Cell Line/KinaseIC50 (µM)Citation
1e 4-Cl-Ph4-F-PhK562 (CML)8.77 ± 0.55[1]
ABL1 Tyrosine Kinase3.35 ± 0.58[1]
Derivative 12 2-OH-Ph2,4-(OCH3)2-PhAurora Kinase A-[2]
7b Ursolic acid derivative4-F-PhMCF-7 (Breast Cancer)0.48 ± 0.11[3]
HeLa (Cervical Cancer)0.74 ± 0.13[3]

CML: Chronic Myeloid Leukemia

Table 2: Dual MAO-A and AChE Inhibitory Activity of 4,6-Diphenylpyrimidine Derivatives for Alzheimer's Disease
Compound IDTarget EnzymeIC50 (nM)Citation
VB1 MAO-A18.34 ± 0.38[4][5]
AChE30.46 ± 0.23[4][5]
VB8 AChE9.54 ± 0.07[4]
MAO-A1010 ± 70.42[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine

This protocol describes a general two-step microwave-assisted synthesis of 2-amino-4,6-diarylpyrimidine derivatives, which are direct products of the reaction of the corresponding 2-chloro-4,6-diarylpyrimidine with an amine.[1] A common synthetic route to the 2-amino-4,6-diphenylpyrimidine core involves the condensation of a chalcone with guanidine hydrochloride.

Step 1: Synthesis of Chalcone (Intermediate)

  • To a solution of acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry to afford the chalcone.

Step 2: Synthesis of 2-Amino-4,6-diphenylpyrimidine

  • In a microwave reaction vial, combine the chalcone (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as sodium hydroxide or potassium carbonate (2.0 eq).

  • Seal the vial and irradiate in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).

  • After cooling, dilute the reaction mixture with water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4,6-diphenylpyrimidine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol outlines the general procedure for the reaction of this compound with a nucleophile (e.g., an amine) to generate a diverse library of derivatives.

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or propanol) in a reaction vessel.

  • Add the desired amine nucleophile (1.0-1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 140 °C for 2-24 hours, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-4,6-diphenylpyrimidine derivative.

Mandatory Visualizations

drug_discovery_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening & Optimization Start 2-Chloro-4,6- diphenylpyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr + Amines, Alcohols, etc. Library Compound Library of 2-substituted-4,6- diphenylpyrimidines SNAr->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow using this compound.

ABL1_inhibition_pathway cluster_CML Chronic Myeloid Leukemia (CML) Pathogenesis cluster_inhibition Therapeutic Intervention BCR_ABL1 BCR-ABL1 (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL1->Downstream Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Leukemia Leukemia Proliferation->Leukemia Apoptosis_Inhibition->Leukemia Inhibitor 2-Amino-4,6-diarylpyrimidine Derivative (e.g., 1e) Inhibitor->BCR_ABL1 Inhibits

Caption: Inhibition of the BCR-ABL1 signaling pathway in CML.

MAO_AChE_inhibition_pathway cluster_AD Alzheimer's Disease Pathophysiology cluster_intervention Therapeutic Strategy MAO Monoamine Oxidase (MAO) Neurotransmitter_Degradation Increased Neurotransmitter Degradation MAO->Neurotransmitter_Degradation AChE Acetylcholinesterase (AChE) Acetylcholine_Deficit Acetylcholine Deficit AChE->Acetylcholine_Deficit Cognitive_Decline Cognitive Decline Neurotransmitter_Degradation->Cognitive_Decline Acetylcholine_Deficit->Cognitive_Decline Dual_Inhibitor 4,6-Diphenylpyrimidine Derivative (e.g., VB1) Dual_Inhibitor->MAO Inhibits Dual_Inhibitor->AChE Inhibits

Caption: Dual inhibition of MAO and AChE in Alzheimer's disease.

References

Application Notes and Protocols for the Synthesis of 4,6-diphenyl-N-arylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,6-diphenyl-N-arylpyrimidin-2-amine, a scaffold of significant interest in medicinal chemistry and materials science. The described methodology follows a robust and versatile two-step synthetic route. The initial step involves the well-established condensation reaction of 1,3-diphenyl-2-propen-1-one (chalcone) with guanidine hydrochloride to yield the key intermediate, 4,6-diphenylpyrimidin-2-amine. The subsequent step details the N-arylation of this intermediate via a palladium-catalyzed Buchwald-Hartwig amination reaction to afford the final N-aryl substituted product. This protocol includes comprehensive experimental procedures, tabulated data for reaction parameters and expected yields, and graphical representations of the synthetic workflow and reaction mechanism to ensure reproducibility and aid in understanding.

Introduction

Pyrimidine derivatives are a cornerstone in heterocyclic chemistry, forming the core structure of numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1] The 2-aminopyrimidine moiety, in particular, serves as a versatile pharmacophore. The introduction of an aryl group at the N-2 position can significantly modulate the pharmacological profile of these compounds, making the synthesis of N-arylpyrimidin-2-amines a critical endeavor in drug discovery. The target molecule, 4,6-diphenyl-N-arylpyrimidin-2-amine, combines the rigid, planar pyrimidine core with bulky phenyl and aryl substituents, leading to unique photophysical and biological properties.[2] This protocol outlines a reliable synthetic strategy accessible to researchers in organic and medicinal chemistry.

Data Presentation

Table 1: Synthesis of 4,6-diphenylpyrimidin-2-amine (Intermediate)

Reactant 1Reactant 2Base/SolventReaction TimeTemperatureYield (%)Reference
1,3-DiphenylpropenoneGuanidine HClNaOH / Ethanol8-12 hReflux~85%[3]
1,3-DiphenylpropenoneGuanidine HClKOH / Ethanol90-150 minReflux40-88%
1,3-DiphenylpropenoneGuanidine HClK₂CO₃ / DMF2 hRefluxNot specified[4]

Table 2: N-Arylation of 4,6-diphenylpyrimidin-2-amine (Buchwald-Hartwig Amination)

Aryl HalideCatalystLigandBaseSolventReaction TimeTemperatureYield (%)Reference
Aryl bromidePd₂(dba)₃XantphosNaOtBuToluene8 hReflux27-82%[5]
Aryl chloridePd(OAc)₂X-PhosKOtBuTolueneMicrowaveNot specifiedGood to Excellent[6]
Aryl iodideCuIPhenanthrolineKOHNot specifiedNot specifiedHigh TempVaries[7]

Note: Yields are highly dependent on the specific aryl halide and reaction conditions used.

Experimental Protocols

Part 1: Synthesis of 4,6-diphenylpyrimidin-2-amine (Intermediate)

This procedure is adapted from established methods involving the condensation of a chalcone with guanidine.[1][3]

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-diphenyl-2-propen-1-one (1.0 eq) in ethanol.

  • To this solution, add guanidine hydrochloride (1.2 eq) and a base such as sodium hydroxide (2.0 eq) or potassium hydroxide.

  • Heat the reaction mixture to reflux with constant stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice or cold water.

  • A precipitate of 4,6-diphenylpyrimidin-2-amine will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of 4,6-diphenyl-N-arylpyrimidin-2-amine

This protocol utilizes the Buchwald-Hartwig amination for the N-arylation of the 2-aminopyrimidine intermediate.[5][8]

Materials:

  • 4,6-diphenylpyrimidin-2-amine (from Part 1)

  • Aryl halide (e.g., bromobenzene, iodobenzene, or substituted derivatives)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos or X-Phos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer with hotplate

  • Standard workup and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.4 eq).

  • Add 4,6-diphenylpyrimidin-2-amine (1.0 eq) and the aryl halide (1.2 eq) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux with stirring for 8-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4,6-diphenyl-N-arylpyrimidin-2-amine.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: N-Arylation Chalcone 1,3-Diphenylpropenone (Chalcone) Intermediate 4,6-Diphenylpyrimidin-2-amine Chalcone->Intermediate Base (e.g., NaOH) Ethanol, Reflux Guanidine Guanidine HCl Guanidine->Intermediate FinalProduct 4,6-Diphenyl-N-arylpyrimidin-2-amine Intermediate->FinalProduct Pd Catalyst, Ligand Base (e.g., NaOtBu) Toluene, Reflux ArylHalide Aryl Halide ArylHalide->FinalProduct

Caption: Synthetic workflow for 4,6-diphenyl-N-arylpyrimidin-2-amine.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord + Ar'NHR' Amine_complex [Ar-Pd(II)(NHR'Ar')L_n]X Amine_coord->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Amido_complex Ar-Pd(II)(NR'Ar')L_n Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 + Ar-NR'Ar'

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Development of Novel Therapeutics from 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel therapeutics derived from the versatile scaffold, 2-Chloro-4,6-diphenylpyrimidine. This document outlines synthetic methodologies, detailed protocols for key biological assays, and quantitative data for derivatives targeting cancer, neurodegenerative diseases, and epilepsy.

I. Anticancer Applications: Targeting the PI3K/AKT/mTOR Signaling Pathway

Derivatives of 4,6-diphenylpyrimidine have demonstrated significant potential as anticancer agents by inhibiting the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various cancers.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative 2-substituted-4,6-diphenylpyrimidine derivatives against various cancer cell lines.

Compound IDSubstitution at C2Cancer Cell LineIC50 (µM)Reference
DP-1 2-aminoHCT116 (Colon)89.24 ± 1.36[1]
DP-1 2-aminoMCF7 (Breast)89.37 ± 1.17[1]
DP-2 4-(4-bromophenyl)piperazin-1-ylHCT116 (Colon)Not Specified[1]
DP-2 4-(4-bromophenyl)piperazin-1-ylMCF7 (Breast)Not Specified[1]
DP-3 4-(4-methylpiperazin-1-yl)HCT116 (Colon)209.17 ± 1.23[1]
DP-3 4-(4-methylpiperazin-1-yl)MCF7 (Breast)221.91 ± 1.37[1]
Experimental Protocols

1. Synthesis of 2-Amino-4,6-diphenylpyrimidine Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atom at the C2 position of this compound with various amines.

  • Materials: this compound, desired amine (e.g., 4-methylpiperazine, 4-(4-bromophenyl)piperazine), triethylamine, dimethylformamide (DMF), ethyl acetate, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of this compound (1 mmol) in DMF (10 mL), add the desired amine (1.2 mmol) and triethylamine (1.5 mmol).

    • Heat the reaction mixture at 120-140°C for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4,6-diphenylpyrimidine derivative.[1]

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.

  • Materials: Human cancer cell lines (e.g., HCT116, MCF7), complete culture medium, synthesized compounds, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

3. PI3K Pathway Inhibition Assay (Western Blot)

This protocol assesses the inhibitory effect of the compounds on the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.

  • Materials: Cancer cells, serum-free medium, synthesized compounds, growth factor (e.g., IGF-1), lysis buffer, primary antibodies (anti-p-Akt, anti-total-Akt), HRP-conjugated secondary antibody, chemiluminescent substrate.

  • Procedure:

    • Plate cancer cells and serum-starve them for 12-24 hours.

    • Pre-treat the cells with the synthesized compounds for 2 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AKT (p-Akt) and total AKT.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the level of AKT phosphorylation relative to total AKT.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Inhibitor 2-Substituted-4,6- diphenylpyrimidine Inhibitor->PI3K Inhibition Western_Blot_Workflow A Cell Culture & Treatment (Compound Incubation) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Antibody Incubation (p-Akt, Total Akt) E->F G Detection & Analysis F->G AD_Pathway cluster_synapse Cholinergic Synapse cluster_neuron Neuron ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Choline Choline + Acetate MAO MAO Oxidative_Stress Oxidative Stress MAO->Oxidative_Stress Generates Neurotransmitters Monoamine Neurotransmitters Neurotransmitters->MAO Oxidation Inhibitor 4,6-Diphenylpyrimidine Derivative Inhibitor->AChE Inhibition Inhibitor->MAO Inhibition Neuroprotection_Workflow A SH-SY5Y Cell Culture B Pre-treatment with Compound A->B C Induction of Neurotoxicity (e.g., 6-OHDA) B->C D Incubation (24h) C->D E Cell Viability Assay (MTT) D->E F Data Analysis E->F MES_Test_Workflow A Compound Administration (i.p.) B Pre-treatment Time (30-60 min) A->B C Maximal Electroshock Stimulation B->C D Observation of Tonic Hindlimb Extension C->D E Data Analysis (ED50 Calculation) D->E

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-4,6-diphenylpyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-4,6-diphenylpyrimidine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to address common challenges encountered during this purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

  • Solution: Consult the solvent suitability table below and select a more appropriate solvent or solvent mixture. Based on its structure, solvents like toluene, dichloromethane, or mixtures containing ethyl acetate or acetone with hexane are likely candidates.

Issue 2: No crystals form upon cooling.

  • Possible Causes:

    • The solution is not sufficiently saturated.

    • The compound is too soluble in the chosen solvent, even at low temperatures.

    • Supersaturation has occurred, and crystallization has not been initiated.

  • Solutions:

    • If the volume of the solvent is too large, carefully evaporate some of it to increase the concentration of the compound and then allow it to cool again.

    • If the compound remains highly soluble, consider using a different solvent in which it is less soluble at room temperature.

    • Induce crystallization by scratching the inner wall of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Causes:

    • The melting point of the impure compound is lower than the boiling point of the solvent, causing it to melt before dissolving.

    • The solution is cooling too rapidly.

    • High levels of impurities are present.

  • Solutions:

    • Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

    • Consider using a lower-boiling point solvent.

    • If impurities are the issue, pre-purification by column chromatography might be necessary. A silica gel column with a hexane:dichloromethane (4:1) eluent has been reported to be effective for this compound.

Issue 4: The resulting crystals are colored or appear impure.

  • Possible Causes:

    • Colored impurities are co-crystallizing with the product.

    • The cooling process was too rapid, trapping impurities within the crystal lattice.

  • Solutions:

    • Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.

    • Ensure a slow cooling rate to allow for the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a white to light yellow crystalline solid.[1] The reported melting point is in the range of 113.0 to 117.0 °C. A sharp melting point within this range is a good indicator of purity.

Q3: How can I improve the yield of the recrystallization?

A3: To maximize the yield, use the minimum amount of hot solvent necessary to completely dissolve the compound. Ensure that the solution is allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation before filtration. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Q4: What should I do if my compound is still impure after one recrystallization?

A4: If significant impurities remain after one recrystallization, a second recrystallization may be necessary. Alternatively, for challenging purifications, other techniques such as column chromatography should be considered.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the initial purity of the compound and the scale of the experiment.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture like Hexane/Ethyl Acetate)

  • Erlenmeyer flask(s)

  • Heating source (e.g., hot plate with a water or oil bath)

  • Glass funnel and filter paper or a Büchner funnel with a vacuum flask

  • Glass stirring rod

  • Ice bath

Methodology:

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring. Continue to add the solvent portion-wise until the compound is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

  • Analysis: Determine the melting point of the dried crystals and, if desired, further assess the purity by techniques such as TLC, HPLC, or NMR.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

SolventSolubility at 25°C (g/100mL)Solubility at Boiling Point (g/100mL)Suitability for Recrystallization
WaterInsolubleInsolublePoor
HexaneLowModeratePotentially suitable as a co-solvent
EthanolModerateHighGood
IsopropanolModerateHighGood
Ethyl AcetateHighVery HighMay require a co-solvent (e.g., hexane)
AcetoneHighVery HighMay require a co-solvent (e.g., hexane)
DichloromethaneVery HighVery HighPoor (too soluble)
TolueneModerateHighGood

Note: The solubility data presented in this table are estimations based on the chemical properties of this compound and general principles of solubility. Experimental verification is recommended.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Compound Oils Out? cool->oil_out crystals_form Crystals Form? no_crystals No Crystals crystals_form->no_crystals No filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals oil_out->crystals_form No oiled Oiling Out Occurs oil_out->oiled Yes troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slower - Change solvent oiled->troubleshoot_oiling dry Dry Crystals filter_wash->dry end Pure Product dry->end troubleshoot_no_crystals->cool Retry troubleshoot_oiling->dissolve Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,6-diphenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway is a two-step process. The first step involves the condensation of a 1,3-dicarbonyl compound, such as 1,3-diphenyl-1,3-propanedione, with urea or a related amidine in the presence of a base to form the pyrimidine ring, yielding 4,6-diphenylpyrimidin-2-ol. The second step is the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to give the final product, this compound.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: Common impurities can arise from both steps of the synthesis. These include:

  • Unreacted Starting Materials: Residual 1,3-diphenyl-1,3-propanedione and urea from the condensation step.

  • Incomplete Chlorination: The most common impurity is the starting material for the second step, 4,6-diphenylpyrimidin-2-ol.

  • Hydrolysis Product: The product, this compound, can be susceptible to hydrolysis during workup and purification, reverting back to 4,6-diphenylpyrimidin-2-ol.

  • Over-chlorinated Byproducts: While less common for this specific position, harsh chlorinating conditions could potentially lead to other undesired chlorination on the phenyl rings, though this is generally not a major concern under standard conditions.

  • Isomeric Byproducts: Depending on the symmetry and reactivity of the starting materials, the formation of isomeric pyrimidine structures is a possibility in related syntheses.[1]

Q3: What analytical techniques are best suited for identifying these impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the effective identification and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for determining the purity of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of each component, which is crucial for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and for a preliminary assessment of the product's purity.

Q4: How can I purify the final product to remove these common impurities?

A4: The purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, especially the unreacted 4,6-diphenylpyrimidin-2-ol. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be chosen.

  • Column Chromatography: Silica gel column chromatography is a standard technique for separating the product from impurities with different polarities. A gradient of solvents, such as ethyl acetate in hexanes, can be effective.

  • Aqueous Workup: Careful washing of the organic layer with a mild base (e.g., sodium bicarbonate solution) during the workup can help remove acidic impurities and any residual phosphorus-based reagents from the chlorination step. This should be followed by a wash with brine to remove excess water.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Symptom Possible Cause Troubleshooting Steps
Low yield in the first step (condensation) Incomplete reaction due to inefficient base or insufficient reaction time/temperature.- Ensure the base (e.g., sodium ethoxide) is fresh and active.- Increase the reaction time or temperature as guided by TLC analysis.- Ensure anhydrous conditions if using a moisture-sensitive base.
Presence of significant amounts of 4,6-diphenylpyrimidin-2-ol in the final product Incomplete chlorination.- Increase the amount of chlorinating agent (e.g., POCl₃).- Increase the reaction temperature and/or reaction time for the chlorination step.- Consider the use of a catalyst, such as dimethylformamide (DMF), in small amounts.
Product reverts to 4,6-diphenylpyrimidin-2-ol during workup Hydrolysis of the 2-chloro group.- Minimize the contact time with aqueous solutions during extraction.- Ensure the aqueous solutions used for washing are cold.- Thoroughly dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
Oily or difficult-to-crystallize product Presence of multiple impurities.- Attempt purification by column chromatography before recrystallization.- Try different solvent systems for recrystallization.

Experimental Protocols

Key Experiment: Synthesis of this compound

This synthesis is a two-step process.

Step 1: Synthesis of 4,6-diphenylpyrimidin-2-ol

  • Materials:

    • 1,3-diphenyl-1,3-propanedione

    • Urea

    • Sodium Ethoxide

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add 1,3-diphenyl-1,3-propanedione and urea.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash it with water, and dry it to obtain crude 4,6-diphenylpyrimidin-2-ol.

Step 2: Synthesis of this compound

  • Materials:

    • 4,6-diphenylpyrimidin-2-ol

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a base)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place the crude 4,6-diphenylpyrimidin-2-ol.

    • Carefully add an excess of phosphorus oxychloride (POCl₃). N,N-Dimethylaniline can be added as a base.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination 1,3-Diphenyl-1,3-propanedione 1,3-Diphenyl-1,3-propanedione Condensation Condensation (Base, Ethanol, Reflux) 1,3-Diphenyl-1,3-propanedione->Condensation Urea Urea Urea->Condensation 4,6-Diphenylpyrimidin-2-ol 4,6-Diphenylpyrimidin-2-ol Condensation->4,6-Diphenylpyrimidin-2-ol Chlorination Chlorination (POCl3, Reflux) 4,6-Diphenylpyrimidin-2-ol->Chlorination This compound This compound Chlorination->this compound

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_impurities Potential Impurities Synthesis of this compound Synthesis of this compound Unreacted Starting Materials Unreacted 1,3-diphenyl-1,3-propanedione & Urea Synthesis of this compound->Unreacted Starting Materials Incomplete Condensation Incomplete Chlorination 4,6-Diphenylpyrimidin-2-ol Synthesis of this compound->Incomplete Chlorination Incomplete Chlorination Over-chlorination Byproducts Over-chlorinated Byproducts Synthesis of this compound->Over-chlorination Byproducts Harsh Conditions Hydrolysis Product Hydrolysis back to 4,6-Diphenylpyrimidin-2-ol This compound This compound This compound->Hydrolysis Product Aqueous Workup

References

optimizing reaction conditions for 2-Chloro-4,6-diphenylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,6-diphenylpyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable method involves a two-step process. The first step is the cyclocondensation of ethyl benzoylacetate with benzamidine to synthesize the precursor, 2-Hydroxy-4,6-diphenylpyrimidine. The second step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product.

Q2: My chlorination reaction with phosphorus oxychloride is sluggish or incomplete. What are the likely causes?

A2: Several factors can lead to an incomplete reaction. Ensure you are using a sufficient excess of fresh or recently distilled phosphorus oxychloride, as it is moisture-sensitive. The reaction generally requires heating, with temperatures often ranging from 80-110°C. Insufficient reaction time can also be a factor, with typical times ranging from 3 to 12 hours. The presence of any moisture in your glassware or reagents will also inhibit the reaction by decomposing the POCl₃.

Q3: I am observing significant byproduct formation in my chlorination step. What are these byproducts and how can I minimize them?

A3: A common byproduct is the starting material, 2-Hydroxy-4,6-diphenylpyrimidine, resulting from an incomplete reaction or hydrolysis of the product during workup. To minimize this, ensure the reaction goes to completion and perform the workup under anhydrous or cold conditions until the excess POCl₃ is quenched. Over-chlorination at other positions on the pyrimidine or phenyl rings is less common but can occur under harsh conditions. Careful control of reaction temperature and time is crucial.

Q4: What is a suitable method for purifying the final product, this compound?

A4: After the reaction workup, the crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If significant impurities remain, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is an effective purification method.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4,6-diphenylpyrimidine

This protocol is adapted from established methods for pyrimidine synthesis.

Materials:

  • Ethyl benzoylacetate

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.

  • To this solution, add benzamidine hydrochloride and stir until a uniform suspension is formed.

  • Slowly add ethyl benzoylacetate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The precipitate of 2-Hydroxy-4,6-diphenylpyrimidine is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

Materials:

  • 2-Hydroxy-4,6-diphenylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

  • Toluene (or other high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

Procedure:

  • In a fume hood, to a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-Hydroxy-4,6-diphenylpyrimidine.

  • Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents). N,N-Dimethylaniline (1-2 equivalents) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (around 100-110°C) and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield in Step 1 Incomplete reaction; incorrect stoichiometry; inactive sodium ethoxide.Ensure anhydrous conditions. Verify the molar ratios of reactants. Prepare fresh sodium ethoxide solution. Increase reaction time or temperature if necessary.
Low or No Yield in Step 2 Inactive POCl₃ (due to moisture); insufficient heating; short reaction time.Use fresh or distilled POCl₃. Ensure the reaction is heated to the appropriate temperature (100-110°C) for a sufficient duration (3-5 hours).
Starting Material Remains after Chlorination Incomplete reaction.Increase the amount of POCl₃. Add a catalytic amount of N,N-dimethylaniline. Extend the reaction time.
Product Hydrolyzes Back to Hydroxy Form Presence of water during workup.Pour the reaction mixture onto ice and neutralize quickly with a cold base solution. Extract the product immediately into an organic solvent.
Formation of a Dark, Tarry Residue Reaction temperature is too high, leading to decomposition.Maintain a controlled reaction temperature. Use a high-boiling inert solvent like toluene to better control the temperature.
Difficulty in Product Purification Presence of polar impurities.Wash the crude product with cold water to remove any remaining inorganic salts. If recrystallization fails, utilize column chromatography for purification.

Quantitative Data Summary

Parameter Step 1: Hydroxypyrimidine Synthesis Step 2: Chlorination
Reactant Ratio Ethyl benzoylacetate : Benzamidine : Sodium ethoxide (approx. 1 : 1.1 : 1.2)2-Hydroxypyrimidine : POCl₃ (1 : 5-10)
Solvent Anhydrous EthanolToluene or neat POCl₃
Temperature Reflux (approx. 78°C)Reflux (approx. 100-110°C)
Reaction Time 4 - 6 hours3 - 5 hours
Typical Yield 70 - 85%60 - 80%

Visualizing the Process

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination EB Ethyl Benzoylacetate HP 2-Hydroxy-4,6-diphenylpyrimidine EB->HP + Benzamidine (Sodium Ethoxide, EtOH, Reflux) BA Benzamidine BA->HP CP This compound HP->CP POCl₃ (Reflux)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Fresh POCl₃, Anhydrous Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Replaced Reagents check_workup Review Workup Procedure (Anhydrous/Cold Quench) check_conditions->check_workup Conditions OK check_conditions->success Adjusted Conditions purification Optimize Purification (Recrystallization, Chromatography) check_workup->purification Workup OK check_workup->success Modified Workup purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,6-diphenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the cyclocondensation of a 1,3-dicarbonyl compound, typically 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), with a source of the N-C-N fragment, such as urea, thiourea, or guanidine, to form 2-hydroxy-4,6-diphenylpyrimidine. The second step is the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Q2: What are the most common side reactions during the synthesis?

A2: The primary side reactions of concern are:

  • Incomplete cyclocondensation: Leaving unreacted starting materials in the first step.

  • Incomplete chlorination: Resulting in the presence of the starting material, 2-hydroxy-4,6-diphenylpyrimidine, in the final product.

  • Hydrolysis of the product: The chloro group in this compound is susceptible to hydrolysis, reverting the product to 2-hydroxy-4,6-diphenylpyrimidine, especially during aqueous workup.

  • Formation of unidentified byproducts: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to degradation and the formation of colored impurities.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring both the cyclocondensation and chlorination steps. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate. If significant amounts of the starting hydroxypyrimidine are present, column chromatography on silica gel may be necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield in the cyclocondensation step to form 2-hydroxy-4,6-diphenylpyrimidine.
Symptom Possible Cause Suggested Solution
TLC analysis shows a significant amount of unreacted dibenzoylmethane.Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or temperature. Ensure the catalyst (acid or base) is active and used in the correct stoichiometric amount.
A complex mixture of products is observed on TLC.Side reactions or degradation of starting materials.Optimize the reaction temperature; excessively high temperatures can lead to decomposition. Ensure the purity of the starting materials.
Difficulty in isolating the product from the reaction mixture.The product may be soluble in the reaction solvent or form a salt.Adjust the pH of the reaction mixture to precipitate the product. If the product is a salt, neutralization is required.
Problem 2: Incomplete chlorination of 2-hydroxy-4,6-diphenylpyrimidine.
Symptom Possible Cause Suggested Solution
TLC or HPLC analysis of the crude product shows the presence of the starting hydroxypyrimidine.Insufficient amount of chlorinating agent (POCl₃).Use a larger excess of POCl₃. Some procedures recommend using POCl₃ as the solvent.
Low reaction temperature or short reaction time.Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction by TLC until the starting material is consumed.
Deactivation of the chlorinating agent.Ensure that the POCl₃ is fresh and has not been exposed to moisture.
Problem 3: The final product is contaminated with 2-hydroxy-4,6-diphenylpyrimidine after workup.
Symptom Possible Cause Suggested Solution
The isolated product shows the presence of the hydrolyzed byproduct.Hydrolysis of the chloro group during the aqueous workup.Perform the workup at low temperatures (e.g., pouring the reaction mixture onto crushed ice). Minimize the contact time with water.
Presence of residual moisture in the final product during storage.Ensure the product is thoroughly dried before storage. Store in a desiccator over a suitable drying agent.
Problem 4: The reaction mixture turns dark or forms tar-like substances.
Symptom Possible Cause Suggested Solution
The reaction mixture becomes dark brown or black, and product isolation is difficult.Decomposition of starting materials or product at high temperatures.Reduce the reaction temperature. Use a milder chlorinating agent if possible, although this may require longer reaction times.
Use of an inappropriate solvent or catalyst.Re-evaluate the reaction conditions. Ensure that the chosen solvent and any additives are stable under the reaction conditions.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of this compound. Please note that these are representative values and may vary depending on the specific experimental setup and scale.

Table 1: Synthesis of 2-hydroxy-4,6-diphenylpyrimidine

Reactants Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Dibenzoylmethane, UreaEthanolic HClEthanolReflux4 - 670 - 85
Dibenzoylmethane, GuanidineSodium EthoxideEthanolReflux3 - 580 - 90
Dibenzoylmethane, ThioureaPotassium HydroxideEthanolReflux4 - 675 - 88

Table 2: Synthesis of this compound

Reactant Chlorinating Agent Additive Temperature (°C) Time (h) Yield (%)
2-hydroxy-4,6-diphenylpyrimidinePOCl₃ (excess)N,N-DimethylanilineReflux2 - 485 - 95
2-hydroxy-4,6-diphenylpyrimidinePOCl₃ (excess)PyridineReflux3 - 580 - 90
2-hydroxy-4,6-diphenylpyrimidinePOCl₃ / PCl₅None100 - 1102 - 388 - 96

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-4,6-diphenylpyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenyl-1,3-propanedione (1 equivalent) and urea (1.2 equivalents) in absolute ethanol.

  • Slowly add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid in an oven to obtain 2-hydroxy-4,6-diphenylpyrimidine.

Protocol 2: Synthesis of this compound

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-hydroxy-4,6-diphenylpyrimidine (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for 2-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination Dibenzoylmethane Dibenzoylmethane 2-hydroxy-4,6-diphenylpyrimidine 2-hydroxy-4,6-diphenylpyrimidine Dibenzoylmethane->2-hydroxy-4,6-diphenylpyrimidine + Urea, H+ Urea Urea Urea->2-hydroxy-4,6-diphenylpyrimidine This compound This compound 2-hydroxy-4,6-diphenylpyrimidine->this compound POCl3

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield of This compound? Start->Low_Yield Incomplete_Chlorination Check for incomplete chlorination. Increase POCl3, temperature, or time. Low_Yield->Incomplete_Chlorination Yes End End Low_Yield->End No Product_Hydrolysis Check for product hydrolysis. Use anhydrous conditions and low temp workup. Incomplete_Chlorination->Product_Hydrolysis Purification_Issues Optimize purification. Recrystallize or use column chromatography. Product_Hydrolysis->Purification_Issues Purification_Issues->End

Caption: Troubleshooting workflow for low yield issues.

Side_Reactions Main_Reaction 2-hydroxy-4,6-diphenylpyrimidine + POCl3 -> this compound Incomplete_Chlorination Unreacted 2-hydroxy-4,6-diphenylpyrimidine Main_Reaction->Incomplete_Chlorination Insufficient reagents/time/temp Degradation High Temp -> Tar/Byproducts Main_Reaction->Degradation Excessive heat Hydrolysis This compound + H2O -> 2-hydroxy-4,6-diphenylpyrimidine This compound This compound This compound->Hydrolysis Aqueous workup

Caption: Potential side reactions in the chlorination step.

Technical Support Center: Synthesis of 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4,6-diphenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves the chlorination of a 4,6-diphenyl-2-hydroxypyrimidine precursor (which exists in tautomeric equilibrium with 4,6-diphenylpyrimidin-2(1H)-one). This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Q2: What are the critical reaction parameters that influence the yield and purity of the final product?

A2: Key parameters include reaction temperature, reaction time, the purity of starting materials, and the ratio of reactants. Careful control of these variables is essential to maximize yield and minimize the formation of impurities.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can determine when the conversion to the desired product is complete.

Q4: What are some common side reactions or byproducts to be aware of?

A4: Incomplete chlorination can lead to residual starting material in the final product. Additionally, side reactions may occur if the reaction temperature is too high or if impurities are present in the starting materials, leading to the formation of undesired pyrimidine derivatives.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal reaction duration.
Insufficient chlorinating agent.Use a molar excess of the chlorinating agent (e.g., phosphorus oxychloride) to drive the reaction to completion.
Moisture in the reaction.Ensure all glassware is thoroughly dried before use and that anhydrous solvents are employed. Moisture can react with the chlorinating agent, reducing its effectiveness.
Poor quality of starting materials.Use high-purity starting materials. If necessary, purify the 4,6-diphenyl-2-hydroxypyrimidine precursor by recrystallization before use.
Formation of Impurities Reaction temperature is too high.Maintain the recommended reaction temperature. Higher temperatures can lead to the formation of undesired byproducts.
Presence of impurities in starting materials.As mentioned above, ensure the purity of your starting materials.
Difficult Purification Incomplete removal of excess chlorinating agent.After the reaction, ensure the excess phosphorus oxychloride is thoroughly removed, typically by distillation under reduced pressure. The residue can then be carefully quenched with ice water.
Product co-elutes with impurities during chromatography.Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 4,6-diphenyl-2-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline or other suitable base (optional, but can improve yield)

  • Dichloroethane (or another suitable solvent)

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,6-diphenyl-2-hydroxypyrimidine and N,N-diethylaniline in dichloroethane.

  • Heat the mixture to reflux.

  • Slowly add phosphorus oxychloride to the refluxing mixture.

  • Continue to reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Visualizations

Synthesis_Pathway 4,6-diphenyl-2-hydroxypyrimidine 4,6-diphenyl-2-hydroxypyrimidine This compound This compound 4,6-diphenyl-2-hydroxypyrimidine->this compound  POCl₃, Reflux  

Caption: Synthesis of this compound.

Troubleshooting_Workflow cluster_start cluster_investigation Investigation cluster_solutions Solutions cluster_outcome start Low Yield or Impurities check_reaction Check Reaction Completion (TLC) start->check_reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Temperature & Time start->check_conditions increase_time_temp Increase Time/Temp check_reaction->increase_time_temp purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_conditions Optimize Conditions check_conditions->optimize_conditions success Improved Yield/Purity increase_time_temp->success purify_reagents->success optimize_conditions->success

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Suzuki Coupling with 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 2-Chloro-4,6-diphenylpyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low to No Product Yield

Question: I am not observing any product formation, or the yield of my Suzuki coupling reaction with this compound is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low to no product yield in the Suzuki coupling of an electron-deficient substrate like this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow:

G start Low/No Yield reagents 1. Verify Reagent Quality & Stoichiometry start->reagents catalyst 2. Evaluate Catalyst System (Pre-catalyst & Ligand) reagents->catalyst Reagents OK sub_reagents Boronic acid/ester quality? Correct equivalents? reagents->sub_reagents conditions 3. Optimize Reaction Conditions (Solvent, Base, Temp.) catalyst->conditions Catalyst System OK sub_catalyst Active Pd(0) generated? Appropriate ligand? catalyst->sub_catalyst side_reactions 4. Investigate Side Reactions conditions->side_reactions Optimization Ineffective success Improved Yield conditions->success Optimization Effective sub_conditions Anhydrous/degassed? Optimal solvent/base combo? conditions->sub_conditions side_reactions->catalyst Address Side Reactions sub_side_reactions Protodeboronation? Homocoupling? side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for low Suzuki coupling yield.

1. Reagent Quality and Stoichiometry:

  • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition (protodeboronation) over time, especially if impure or not stored properly.[1][2] It is advisable to use fresh or recently purchased boronic acids. Alternatively, more stable boronic esters (e.g., pinacol esters) can be utilized.[3]

  • Stoichiometry: Ensure the correct stoichiometry is used. Typically, a slight excess of the boronic acid (1.1-1.5 equivalents) is employed.

2. Catalyst System (Palladium Pre-catalyst and Ligand):

  • Catalyst Choice: 2-Chloropyrimidines are electron-deficient, making the C-Cl bond stronger and oxidative addition more challenging compared to aryl bromides or iodides.[4][5] Catalyst systems that are effective for aryl bromides may not be suitable.

    • Palladium Source: Pd(PPh₃)₄ is a common choice and has been shown to be effective for dichloropyrimidines.[6][7] Other common pre-catalysts include Pd(OAc)₂ and Pd₂(dba)₃.[6][8] Note that Pd(II) pre-catalysts must be reduced in situ to the active Pd(0) species.[2][6]

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-donating phosphine ligands can facilitate the challenging oxidative addition step with aryl chlorides.[9][10] For chloropyrimidines, ligands like P(t-Bu)₃ have been used successfully.[11]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially deactivating the catalyst.[5][12] Using a higher catalyst loading (e.g., 3-5 mol %) might be necessary.

3. Reaction Conditions:

  • Solvent: The choice of solvent is crucial. A mixture of an organic solvent and water is often optimal. For similar substrates, a 2:1 mixture of 1,4-dioxane and water has proven effective.[6] Other common solvents include THF and DMF.[1][6] The solvent can influence both catalyst activity and selectivity.[13][14][15]

  • Base: The base activates the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction outcome.

    • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[6][7]

    • For base-sensitive functional groups, a milder base like KF may be employed.[8][11]

  • Temperature: Higher temperatures are often required for the activation of aryl chlorides. Reactions are typically run at elevated temperatures (e.g., 80-100 °C).[6][7] Microwave irradiation can also be used to shorten reaction times and improve yields.[6]

  • Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to catalyst oxidation and side reactions like boronic acid homocoupling.[2] It is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[7]

4. Common Side Reactions:

  • Protodeboronation: This is the hydrolysis of the boronic acid, which removes it from the catalytic cycle.[2] This can be exacerbated by high temperatures and prolonged reaction times. Using a slight excess of the boronic acid or using more stable boronic esters can mitigate this issue.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or if the Pd(II) pre-catalyst is not efficiently reduced to Pd(0).[2]

  • Dehalogenation: Reduction of the C-Cl bond can occur, leading to the formation of 4,6-diphenylpyrimidine.

Poor Regioselectivity with Dichloro- or Polychloro-pyrimidines

Question: I am working with a dichloropyrimidine and observing a mixture of products or reaction at the wrong position. How can I control the regioselectivity of the Suzuki coupling?

Answer:

For dichloropyrimidines, such as 2,4-dichloropyrimidine, the Suzuki coupling often shows a high degree of regioselectivity. The reaction typically occurs preferentially at the C4 position.[6] This is attributed to the electronic properties of the pyrimidine ring.

However, factors that can influence regioselectivity include:

  • Electronic Effects: The inherent electronic properties of the substituted pyrimidine ring are the primary drivers of selectivity.

  • Steric Hindrance: Bulky substituents on the pyrimidine ring or the boronic acid can influence which chlorine atom is more accessible for oxidative addition.

  • Catalyst System: While less common, the choice of ligand could potentially influence the regioselectivity. For dichloropyridines, the ligand has been shown to be a key factor in controlling which position reacts.[16]

Optimization of Reaction Conditions for 2,4-Dichloropyrimidine (Model System)

The following table summarizes the optimization of various parameters for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, which can serve as a starting point for optimizing the reaction with this compound.

ParameterVariationYield (%)Reference
Solvent THF65[6]
DMF68[6]
1,4-Dioxane71[6]
Isopropanol55[6]
Solvent Mixture 1,4-Dioxane/H₂O (2:1)80[6]
Catalyst Pd₂(dba)₃Low[6]
Pd(OAc)₂/PPh₃~30[6]
Pd(PPh₃)₄71 (in Dioxane)[6]
Base K₂CO₃80[6]
K₃PO₄Good yields reported[7]
Cs₂CO₃Good yields reported[7]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine

This protocol is adapted from a procedure for 2,4-dichloropyrimidine and can be used as a starting point for this compound.[6]

  • Preparation: In a microwave vial, dissolve the chloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).

  • Degassing: Displace the air in the vial with an inert gas (e.g., Argon) by bubbling the gas through the solution for 10-15 minutes.

  • Addition of Reagents: To the solution, add the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg, 0.5 mol%).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 15 minutes.

  • Work-up: After cooling, extract the reaction mixture with an organic solvent (e.g., EtOAc), wash with brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Key Reaction Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a fundamental concept for troubleshooting.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)L2-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' (Product) reductive_elimination->product aryl_halide R-X (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OR)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Scale-Up of 2-Chloro-4,6-diphenylpyrimidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Chloro-4,6-diphenylpyrimidine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up production of this compound.

Issue: Low Yield of 4,6-diphenyl-2-pyrimidinone Intermediate

Possible Causes & Solutions:

  • Incomplete Condensation Reaction: The initial condensation between 1,3-diphenyl-1,3-propanedione and urea can be a critical step.

    • Troubleshooting:

      • Ensure anhydrous conditions, as moisture can hinder the reaction.

      • Verify the quality and stoichiometry of reagents. Use of excess urea may be necessary.

      • Optimize reaction temperature and time. Prolonged reaction times at elevated temperatures may be required for sterically hindered substrates.

  • Side Reactions: Self-condensation of the diketone or decomposition of urea can lead to byproducts.

    • Troubleshooting:

      • Maintain strict temperature control.

      • Consider a stepwise addition of reagents to control the reaction rate.

  • Product Isolation: Inefficient precipitation or filtration can lead to significant product loss.

    • Troubleshooting:

      • Optimize the pH for precipitation.

      • Ensure the filtration cake is washed thoroughly with an appropriate solvent to remove impurities without dissolving the product.

Logical Troubleshooting Workflow: Low Yield of 4,6-diphenyl-2-pyrimidinone

G start Low Yield of 4,6-diphenyl-2-pyrimidinone check_reaction Analyze Reaction Mixture (TLC, HPLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_products Significant Side Products check_reaction->side_products check_isolation Review Product Isolation Procedure check_reaction->check_isolation incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Stoichiometry - Ensure Anhydrous Conditions incomplete_reaction->optimize_conditions Yes control_temp Implement Strict Temperature Control side_products->control_temp Yes side_products->check_isolation No end Yield Improved optimize_conditions->end control_temp->end optimize_isolation Optimize Isolation: - Adjust pH for Precipitation - Improve Washing Technique check_isolation->optimize_isolation optimize_isolation->end G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination start 1,3-Diphenyl-1,3-propanedione + Urea react_cond Reaction (Heat, Catalyst) start->react_cond isolate_inter Isolation of 4,6-Diphenyl-2-hydroxypyrimidine react_cond->isolate_inter intermediate 4,6-Diphenyl-2-hydroxypyrimidine isolate_inter->intermediate react_chlor Chlorination (POCl3, Heat) intermediate->react_chlor quench Quenching (Ice-water) react_chlor->quench extract_purify Extraction & Purification quench->extract_purify final_product This compound extract_purify->final_product

Technical Support Center: 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 2-Chloro-4,6-diphenylpyrimidine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound.

Recommended Storage Conditions:

ParameterRecommendationSource
Temperature Room Temperature[1][2]
Atmosphere Sealed in a dry environment[1][3]
Light Keep in a dark place[1][3]
Incompatibilities Strong oxidizing agents, strong acids[4]

Physical Properties:

PropertyValue
Appearance White to light yellow powder/crystal
Melting Point 113.0 to 117.0 °C
Boiling Point 469.1±14.0 °C (Predicted)
Purity >98.0% (GC)

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for storing this compound?

A: this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[1][2][3] This minimizes degradation from moisture and light.

Q2: Is this compound sensitive to light?

A: Yes, it is recommended to keep the compound in a dark place.[1][3] Studies on the parent compound, 2-chloropyrimidine, have shown that it can undergo photochemical reactions upon UV irradiation, leading to the formation of byproducts such as 2-hydroxypyrimidine.[3]

Q3: What are the potential degradation pathways for this compound?

A: The primary degradation pathway of concern is hydrolysis of the C-Cl bond. This can be catalyzed by acidic conditions and will convert the chloro-substituent to a hydroxyl group, forming the corresponding pyrimidone. Nucleophilic attack by other reagents or solvents (e.g., alcohols) can also occur at the C2 position.

Q4: My compound has a yellowish tint, is it still usable?

A: The compound is described as a white to light yellow powder or crystal. A slight yellow tint does not necessarily indicate significant degradation. However, a noticeable change in color from the time of receipt could suggest some level of decomposition. It is advisable to verify the purity by an appropriate analytical method (e.g., NMR, LC-MS) if you have concerns.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

A common application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Below are troubleshooting tips for common issues.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.

  • To a dry reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have degraded.Use a fresh batch of catalyst. Consider using a more robust pre-catalyst or ligand system.
Insufficiently Anhydrous/Degassed Conditions: Oxygen can deactivate the catalyst.Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere.
Poor Solubility of Reagents: The starting materials may not be fully dissolved in the chosen solvent system.Try a different solvent or solvent mixture (e.g., DMF, toluene). Gentle heating can also improve solubility.
Formation of Byproducts Homocoupling of Boronic Acid: This side reaction can be prevalent.Ensure the reaction is thoroughly degassed. Using a slight excess of the chloropyrimidine can sometimes help.
Protodeboronation: The boronic acid is replaced by a hydrogen atom.Use anhydrous conditions and consider a different base (e.g., potassium phosphate).
Hydrolysis of Starting Material: The 2-chloro group is replaced by a hydroxyl group.Ensure anhydrous conditions and use a non-aqueous workup if possible.
Difficulty in Product Purification Co-elution with Catalyst Residues: Palladium and ligand byproducts can be difficult to separate.Use a palladium scavenger resin or perform a filtration through a pad of celite. Recrystallization of the final product can also be effective.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting Low Yield in Suzuki Coupling:

Troubleshooting_Low_Yield Troubleshooting Low Yield in Suzuki Coupling start Low or No Product Formation check_catalyst Is the catalyst active and fresh? start->check_catalyst check_conditions Are the reaction conditions anhydrous and degassed? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst. Consider a more active ligand. check_catalyst->replace_catalyst No check_solubility Are all reagents soluble? check_conditions->check_solubility Yes improve_conditions Thoroughly degas solvents. Use an inert atmosphere glovebox. check_conditions->improve_conditions No change_solvent Try a different solvent system (e.g., DMF, Toluene/Water). check_solubility->change_solvent No success Reaction Successful check_solubility->success Yes replace_catalyst->success improve_conditions->success change_solvent->success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination aryl_halide Ar-X (this compound) aryl_halide->pd_complex organoboron Ar'-B(OR)₂ (Boronic Acid/Ester) pd_complex2 Ar-Pd(II)-Ar'(L_n) organoboron->pd_complex2 base Base base->organoboron product Ar-Ar' (Coupled Product) pd_complex->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination pd_complex2->product

Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Technical Support Center: 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the hydrolysis of 2-Chloro-4,6-diphenylpyrimidine during your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter related to the hydrolysis of this compound, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a concern for this compound?

A1: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the chlorine atom at the 2-position of the pyrimidine ring is susceptible to substitution by a hydroxyl group (-OH) from water. This reaction converts this compound into its less reactive and often undesired byproduct, 2-hydroxy-4,6-diphenylpyrimidine. The pyrimidine ring activates the chlorine atom, making it more susceptible to nucleophilic attack by water, especially under certain conditions.

Q2: How can I visually identify if my sample of this compound has undergone hydrolysis?

A2: While a definitive identification requires analytical techniques, you might observe a change in the physical appearance of the solid material. Pure this compound is a white to light yellow crystalline powder. Significant hydrolysis may lead to a change in color or texture. However, visual inspection is not a reliable method for detecting low levels of hydrolysis. Analytical methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are necessary for accurate assessment.

Q3: What are the primary factors that can cause the hydrolysis of this compound?

A3: The main factors that can induce hydrolysis are:

  • Presence of Water: Direct contact with water, including atmospheric moisture, is the primary cause.

  • Acidic or Basic Conditions: The rate of hydrolysis can be significantly accelerated in the presence of acids or bases. Studies on similar 2-chloropyrimidine compounds have shown increased degradation at acidic pH.

  • Elevated Temperatures: Higher temperatures can increase the rate of the hydrolysis reaction.

  • Protic Solvents: Solvents that can donate a proton (e.g., water, alcohols) can participate in and facilitate the hydrolysis reaction.

Troubleshooting Common Scenarios

Scenario 1: Unexpected experimental results or reaction failure.

  • Possible Cause: Your starting material, this compound, may have degraded due to hydrolysis, leading to a lower concentration of the active reagent.

  • Troubleshooting Steps:

    • Verify Purity: Analyze a sample of your this compound using an appropriate analytical method (see "Analytical Protocols" section) to check for the presence of the hydrolysis product, 2-hydroxy-4,6-diphenylpyrimidine.

    • Review Storage Conditions: Ensure that the compound has been stored in a tightly sealed container in a cool, dry, and dark place, as recommended.

    • Use Fresh Reagent: If degradation is confirmed, use a fresh, unopened batch of this compound for your next experiment.

Scenario 2: Appearance of an unexpected, more polar spot on a TLC plate during reaction monitoring.

  • Possible Cause: The more polar spot is likely the hydrolysis product, 2-hydroxy-4,6-diphenylpyrimidine.

  • Troubleshooting Steps:

    • Co-spotting: If you have a reference standard of 2-hydroxy-4,6-diphenylpyrimidine, co-spot it on the TLC plate with your reaction mixture to confirm the identity of the new spot.

    • Reaction Conditions Review: Examine your reaction setup for any potential sources of moisture. Ensure all glassware was thoroughly dried and that anhydrous solvents were used. If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).

Scenario 3: Inconsistent results between different batches of this compound.

  • Possible Cause: Different batches may have varying levels of hydrolysis due to differences in manufacturing, packaging, or storage history.

  • Troubleshooting Steps:

    • Standardize Purity Check: Implement a standard quality control check for all new batches of this compound using a validated analytical method before use.

    • Document Batch Information: Keep detailed records of the batch numbers used in your experiments to track any potential batch-related issues.

Data on Hydrolysis Prevention

ParameterRecommended ConditionRationale
Storage Temperature Room Temperature or below (e.g., 2-8 °C for long-term storage)Lower temperatures slow down the rate of chemical reactions, including hydrolysis.
Atmosphere Dry, inert atmosphere (e.g., under nitrogen or argon)Minimizes contact with atmospheric moisture.
pH of Solutions Neutral (pH 7) or slightly acidic (pH 5-6) if absolutely necessary. Avoid strongly acidic or basic conditions.Studies on related compounds show increased hydrolysis at acidic pH. Basic conditions can also promote nucleophilic substitution.
Solvent Choice Anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene, N,N-Dimethylformamide, Acetonitrile)These solvents do not contain water and are less likely to participate in hydrolysis.

Experimental Protocols

Protocol 1: Handling and Storage of this compound

  • Receiving and Inspection: Upon receiving, inspect the container for any damage to the seal.

  • Storage: Store the container in a desiccator at room temperature for short-term storage. For long-term storage, place the tightly sealed container in a refrigerator (2-8 °C) within a secondary container that also contains a desiccant.

  • Dispensing: When weighing the compound, perform the operation in a glove box or a controlled low-humidity environment if possible. If a glove box is not available, work quickly and minimize the time the container is open to the atmosphere.

  • Resealing: After dispensing, purge the container with a dry, inert gas (e.g., nitrogen or argon) before tightly resealing.

Protocol 2: Setting up a Reaction to Minimize Hydrolysis

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas.

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system are ideal.

  • Inert Atmosphere: Assemble the reaction apparatus and purge it with a dry, inert gas for at least 15-30 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add this compound and other reagents under the inert atmosphere.

  • Reaction Monitoring: When taking samples for reaction monitoring (e.g., by TLC or HPLC), use a syringe through a septum to avoid introducing atmospheric moisture.

Protocol 3: Analytical Method for Detecting Hydrolysis (HPLC)

This is a general method that should be optimized for your specific instrumentation and requirements.

  • Objective: To separate this compound from its hydrolysis product, 2-hydroxy-4,6-diphenylpyrimidine.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient could be:

    • Start with 50% acetonitrile / 50% water.

    • Linearly increase to 95% acetonitrile / 5% water over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible organic solvent like acetonitrile.

  • Expected Elution Profile: 2-hydroxy-4,6-diphenylpyrimidine, being more polar, is expected to elute earlier than the less polar this compound.

Visualizations

Hydrolysis_Pathway This compound This compound 2-Hydroxy-4,6-diphenylpyrimidine 2-Hydroxy-4,6-diphenylpyrimidine This compound->2-Hydroxy-4,6-diphenylpyrimidine H2O (Nucleophilic Attack) HCl HCl H2O H2O H2O->2-Hydroxy-4,6-diphenylpyrimidine

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result check_purity Analyze Starting Material Purity (TLC, HPLC, NMR) start->check_purity hydrolysis_detected Hydrolysis Detected? check_purity->hydrolysis_detected review_storage Review Storage Conditions (Sealed, Dry, Cool, Dark) hydrolysis_detected->review_storage Yes no_hydrolysis No Hydrolysis Detected hydrolysis_detected->no_hydrolysis No review_handling Review Handling Procedures (Anhydrous Solvents, Inert Atmosphere) review_storage->review_handling use_fresh Use Fresh Batch of Reagent review_handling->use_fresh investigate_other Investigate Other Experimental Parameters no_hydrolysis->investigate_other

Caption: Troubleshooting workflow for unexpected experimental results.

Technical Support Center: Characterization of Byproducts in 2-Chloro-4,6-diphenylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,6-diphenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential byproducts?

A1: The most common synthetic route to this compound is the cyclocondensation of a 1,3-dicarbonyl compound with urea or a related species, followed by chlorination. A likely precursor is 4,6-diphenylpyrimidin-2-ol, which is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Potential byproducts in this synthesis can arise from several sources:

  • Incomplete Chlorination: Residual 4,6-diphenylpyrimidin-2-ol may remain if the chlorination reaction does not go to completion.

  • Hydrolysis: The 2-chloro substituent is susceptible to hydrolysis, which can revert the product back to 4,6-diphenylpyrimidin-2-ol, especially during workup and purification in the presence of water or other nucleophilic solvents.

  • Over-chlorination: While less common for this specific position, harsh reaction conditions could potentially lead to undesired chlorination on the phenyl rings, though this is generally not a major concern under standard conditions.

  • Byproducts from Precursor Synthesis: Impurities from the synthesis of the 1,3-dicarbonyl precursor (e.g., dibenzoylmethane) can carry through to the final product.

  • Solvent-Related Byproducts: The reaction solvent, if nucleophilic (e.g., alcohols), can potentially react with the product to form the corresponding 2-alkoxy-4,6-diphenylpyrimidine.

Q2: My reaction is showing multiple spots on TLC, even after purification. What could these be?

A2: Multiple spots on Thin Layer Chromatography (TLC) suggest the presence of impurities. Based on the typical reaction, these could be:

  • Starting Material: Unreacted 4,6-diphenylpyrimidin-2-ol.

  • Hydrolyzed Product: 4,6-diphenylpyrimidin-2-ol formed during workup.

  • Dimerization Products: Under certain conditions, self-condensation of the pyrimidine ring can occur, although this is less common.

  • Isomeric Byproducts: If the starting materials for the initial cyclocondensation are not symmetrical, isomeric pyrimidine products can be formed.

To identify these, it is recommended to run co-spot TLCs with your starting material. Further characterization using techniques like LC-MS and NMR is necessary for definitive identification of unknown spots.

Q3: How can I minimize the formation of the hydrolyzed byproduct, 4,6-diphenylpyrimidin-2-ol?

A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions.

  • Use dry solvents and reagents. Ensure your reaction setup is properly dried and, if possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup: During the workup, minimize the contact time with aqueous solutions. Use of a non-polar organic solvent for extraction and washing with brine can help. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

  • pH Control: Avoid strongly acidic or basic conditions during workup, as these can catalyze hydrolysis.

Q4: What are the best practices for purifying crude this compound?

A4: Purification of this compound can typically be achieved by:

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system should be determined empirically, but combinations of polar and non-polar solvents like ethanol/water or ethyl acetate/hexanes are good starting points.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity of the eluent should be carefully optimized to achieve good separation between the product and byproducts.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete chlorination. 2. Hydrolysis of the product during reaction or workup. 3. Suboptimal reaction temperature or time.1. Increase the equivalents of the chlorinating agent or the reaction time. Monitor the reaction by TLC. 2. Ensure anhydrous conditions. Perform a careful and quick workup. 3. Optimize the reaction temperature and time based on literature for similar substrates or through systematic experimentation.
Presence of a Major Byproduct with a Lower Rf on TLC 1. Unreacted 4,6-diphenylpyrimidin-2-ol. 2. Hydrolyzed product (4,6-diphenylpyrimidin-2-ol).1. Confirm by co-spotting with the starting material. If it is the starting material, drive the reaction to completion. 2. If it is the hydrolyzed product, improve anhydrous conditions during the reaction and workup.
Multiple Unidentified Byproducts 1. Decomposition of starting materials or product under harsh conditions. 2. Use of impure starting materials.1. Lower the reaction temperature. Check the stability of your starting materials and product under the reaction conditions. 2. Purify the starting materials before the reaction.
Difficulty in Removing the Chlorinating Agent (e.g., POCl₃) 1. Inefficient quenching and extraction.1. Carefully and slowly quench the reaction mixture with ice-water. Extract thoroughly with a suitable organic solvent. Washing the organic layer with a dilute sodium bicarbonate solution can help neutralize any acidic residues.

Experimental Protocols

Synthesis of 4,6-diphenylpyrimidin-2-ol (Precursor)

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add dibenzoylmethane and urea in equimolar amounts.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 4,6-diphenylpyrimidin-2-ol.

  • Recrystallize from a suitable solvent like ethanol to get the pure product.

Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, take 4,6-diphenylpyrimidin-2-ol and add an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

  • Heat the reaction mixture to reflux and maintain for a few hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • A solid will precipitate out. Filter the solid and wash it thoroughly with cold water to remove any remaining POCl₃.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization of Byproducts

  • High-Performance Liquid Chromatography (HPLC): Develop a gradient method using a C18 column with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) to separate the main product from potential byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use the HPLC method developed and couple it to a mass spectrometer to get the molecular weights of the separated components. This is crucial for identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the pure product should show characteristic aromatic proton signals. The presence of impurities will be indicated by extra peaks. For example, the hydrolyzed byproduct will show a broad NH or OH peak.

    • ¹³C NMR: This will provide information on the carbon skeleton of the product and any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the byproducts are volatile, GC-MS can be a powerful tool for their separation and identification based on their mass spectra.

Visualizations

reaction_pathway Dibenzoylmethane Dibenzoylmethane Precursor 4,6-diphenylpyrimidin-2-ol Dibenzoylmethane->Precursor Cyclocondensation Urea Urea Urea->Precursor Cyclocondensation Product This compound Precursor->Product Chlorination (e.g., POCl3) Byproduct Hydrolysis Byproduct (4,6-diphenylpyrimidin-2-ol) Product->Byproduct Hydrolysis

Caption: Synthetic pathway for this compound and a key byproduct.

troubleshooting_workflow start Reaction produces low yield or impurities check_reaction Monitor reaction by TLC start->check_reaction incomplete Reaction incomplete? check_reaction->incomplete hydrolysis Evidence of hydrolysis? incomplete->hydrolysis No optimize_reaction Optimize reaction conditions (time, temp, reagents) incomplete->optimize_reaction Yes purification Purification Issues? hydrolysis->purification No improve_workup Improve anhydrous workup hydrolysis->improve_workup Yes optimize_purification Optimize purification method (recrystallization, chromatography) purification->optimize_purification Yes end_fail Further analysis needed (LC-MS, NMR) purification->end_fail No optimize_reaction->check_reaction improve_workup->check_reaction end_success Pure product obtained optimize_purification->end_success

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloro-4,6-diphenylpyrimidine and Dichloropyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity of substituted pyrimidines is crucial for the rational design of novel therapeutics and functional materials. This guide provides a comparative overview of the reactivity of 2-Chloro-4,6-diphenylpyrimidine against common dichloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions, supported by available experimental data and detailed protocols.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this heterocycle, often through SNAr reactions, allows for the precise tuning of a molecule's physicochemical and pharmacological properties. The reactivity of the pyrimidine ring towards nucleophiles is significantly influenced by the nature and position of its substituents. This guide will delve into the nuanced differences in reactivity between a monochlorinated pyrimidine bearing two phenyl groups and pyrimidines bearing two chloro substituents.

Theoretical Underpinnings of Reactivity

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The reactivity of halopyrimidines in SNAr reactions is primarily governed by the stability of the Meisenheimer complex, a key intermediate formed during the reaction. The position of electron-withdrawing and electron-donating groups on the ring dictates the electrophilicity of the carbon atoms and the stability of this intermediate.

In dichloropyrimidines, the chlorine atoms themselves are electron-withdrawing, activating the ring for nucleophilic attack. Generally, the electrophilicity of the carbon atoms in a pyrimidine ring follows the order C4(6) > C2 > C5. This is because the negative charge in the Meisenheimer intermediate is better stabilized when the attack occurs at positions ortho or para to the ring nitrogens.

In the case of this compound, the two phenyl groups at the C4 and C6 positions play a significant role in modulating the reactivity of the C2 position. Phenyl groups are generally considered to be weakly electron-withdrawing through an inductive effect, which would be expected to increase the electrophilicity of the pyrimidine ring and thus enhance its reactivity towards nucleophiles.

Comparative Reactivity: A Semi-Quantitative Overview

The following tables summarize the available data for amination reactions on this compound and common dichloropyrimidines. Amination is a frequently employed SNAr reaction in drug discovery and provides a good basis for comparison.

Table 1: Nucleophilic Aromatic Substitution (Amination) of this compound

NucleophileReaction ConditionsProductYield (%)
Various AminesGuanidine hydrochloride, DMF2-Amino-4,6-diarylpyrimidinesNot specified

Table 2: Nucleophilic Aromatic Substitution (Amination) of Dichloropyrimidines

SubstrateNucleophileReaction ConditionsProductYield (%)
4,6-DichloropyrimidineAdamantane-containing aminesK₂CO₃, DMF, 140 °C, 24 hMono-aminated product-
2,4-DichloropyrimidineVarious amines-4-substituted product is major-
2,4-Dichloro-5-nitropyrimidineDiethylamineiPrNEt, CHCl₃, 40 °C, 3 h4-substituted (major), 2-substituted (minor)-
4-Amino-2,6-dichloropyrimidineVarious aminesK₂CO₃, DMF, 140 °CMono-aminated product-
2,4,6-TrichloropyrimidineMorpholineAcetone, 0 °C to RT, 30 min2-morpholino-4,6-dichloropyrimidine79

Based on the general principles of SNAr reactions on pyrimidines, it can be inferred that the two electron-withdrawing phenyl groups in this compound would activate the C2 position for nucleophilic attack. However, without direct comparative data, it is challenging to definitively state whether it is more or less reactive than a dichloropyrimidine. The reactivity of dichloropyrimidines is high due to the presence of two activating chloro groups. For instance, in 2,4-dichloropyrimidine, the C4 position is highly activated by both a chloro group and the ring nitrogens.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for nucleophilic aromatic substitution on chloropyrimidines.

General Procedure for Amination of 4,6-Dichloropyrimidine[1]

A mixture of 4,6-dichloropyrimidine (1 mmol), the desired adamantane-containing amine (1 mmol), and finely powdered anhydrous K₂CO₃ (2.5 mmol) in DMF (2 mL) is placed in a glass vial. The vial is sealed and the reaction mixture is stirred for 24 hours at 140 °C. After cooling, the reaction mixture is processed to isolate the product.

General Procedure for Amination of 2,4,6-Trichloropyrimidine with Morpholine[2]

To a solution of 2,4,6-trichloropyrimidine (17.22 mmol) in acetone (60 mL) cooled to 0 °C, morpholine (18.09 mmol) is added. The solution is stirred at 0 °C for 15 minutes and then warmed to room temperature for another 15 minutes. The reaction progress is monitored by TLC. After completion, the solvent is removed by rotary evaporation to yield the crude product, which is then purified by silica gel column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the chemical structures of the compared pyrimidines and a general mechanism for the SNAr reaction.

cluster_0 Reactants This compound This compound Dichloropyrimidine Dichloropyrimidines (e.g., 2,4-DCP, 4,6-DCP)

Caption: Structures of this compound and Dichloropyrimidines.

sn_ar_mechanism start Chloropyrimidine + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition product Substituted Pyrimidine + Cl⁻ intermediate->product Elimination

Caption: Generalized SNAr mechanism on a chloropyrimidine.

Conclusion

While a definitive quantitative comparison of the reactivity of this compound with dichloropyrimidines is limited by the lack of direct comparative studies, a qualitative understanding can be derived from fundamental principles of nucleophilic aromatic substitution. The presence of two phenyl groups at the C4 and C6 positions of this compound is expected to activate the C2 position towards nucleophilic attack due to their electron-withdrawing inductive effect.

Dichloropyrimidines, however, benefit from the strong activating effect of two chlorine atoms, making positions C4 and C6 particularly reactive. The choice of substrate for a specific synthetic application will therefore depend on the desired substitution pattern and the required reactivity. Further kinetic studies are warranted to provide a more precise quantitative comparison between these important classes of pyrimidine derivatives.

A Comparative Guide to the Synthesis of 2,4-Disubstituted-6-Phenylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-disubstituted-6-phenylpyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of diverse substituents at the 2- and 4-positions allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes to these compounds a critical endeavor. This guide provides an objective comparison of prominent alternative synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal route for their specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of 2,4-disubstituted-6-phenylpyrimidines can be broadly categorized into classical condensation reactions and modern catalytic and microwave-assisted methods. Each approach offers distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Classical Condensation Methods

Traditional multicomponent reactions represent a robust and cost-effective approach to the pyrimidine core. A primary example is the reaction of a chalcone derivative with an amidine source, such as guanidine. This method is straightforward and often proceeds in good yields.

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly advanced the synthesis of pyrimidine derivatives. Microwave-assisted protocols, particularly for multicomponent reactions like the Biginelli reaction, offer dramatic reductions in reaction times and often lead to improved yields compared to conventional heating methods. This high-speed synthesis is particularly advantageous for the rapid generation of compound libraries for screening purposes.

Palladium-Catalyzed Cross-Coupling Reactions

Modern organometallic catalysis, most notably the Suzuki-Miyaura cross-coupling reaction, provides a powerful tool for the late-stage functionalization of the pyrimidine ring. This approach typically involves the coupling of a halogenated pyrimidine precursor with a boronic acid derivative, enabling the introduction of a wide variety of aryl and heteroaryl substituents at specific positions. This method offers excellent functional group tolerance and is highly valuable for creating structural diversity.

Quantitative Data Comparison

The following tables summarize quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

Table 1: Classical Condensation of Chalcones with Guanidine

EntryChalcone Substituent (R)Reaction Time (h)Yield (%)Reference
14-Amino2-675-85[1][2]
22,4-Dichloro2-680[2]
33-Bromo2-678[2]
44-Fluoro1072

Table 2: Microwave-Assisted Biginelli-Type Reaction

EntryAldehydeβ-Dicarbonyl CompoundReaction Time (min)Yield (%)Reference
1BenzaldehydeEthyl Acetoacetate1091[3]
24-ChlorobenzaldehydeEthyl Acetoacetate1085[3]
3Thiophene-2-carboxaldehydeEthyl Acetoacetate1088[3]

Table 3: Palladium-Catalyzed Suzuki Cross-Coupling

| Entry | Pyrimidine Precursor | Boronic Acid | Catalyst | Reaction Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 6-chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 12 | 70-80 |[4] | | 2 | 2,4-dichloro-6-phenylpyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | 16 | 85 | N/A | | 3 | 2,4-dichloro-6-phenylpyrimidine | 3-Thienylboronic acid | Pd(dppf)Cl₂ | 18 | 75 | N/A |

Note: Data for entries 2 and 3 in Table 3 are representative examples based on typical Suzuki coupling conditions, as specific literature with this exact substrate combination was not found in the search.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-aminophenyl)-6-phenylpyrimidine via Classical Condensation

Materials:

  • (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Guanidine hydrochloride

  • Potassium hydroxide

  • Absolute ethanol

  • Hydrochloric acid (0.5 M)

Procedure:

  • In a reaction vial, combine 50 µmol of the chalcone and 50 µmol of solid potassium hydroxide in 400 µL of absolute ethanol.[1]

  • To this mixture, add 200 µL of a 0.25 M solution of guanidine hydrochloride in absolute ethanol.[1]

  • Cap the vial, shake to ensure thorough mixing, and reflux the reaction mixture at 70 °C for 2-6 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and quench with 100 µL of a 0.5 M aqueous solution of hydrochloric acid.[1]

  • Shake the mixture and then concentrate it to dryness in vacuo.[1]

  • Purify the resulting solid by column chromatography using an ethyl acetate/hexane mixture as the eluent to obtain the pure pyrimidine derivative.[1]

Protocol 2: Microwave-Assisted Synthesis of a Dihydropyrimidine Precursor

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea or Guanidine hydrochloride

  • Ethanol

Procedure:

  • In a microwave reaction vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or guanidine hydrochloride (1.5 mmol).

  • Add a catalytic amount of acid (e.g., HCl) or a Lewis acid if required by the specific protocol.

  • Add a minimal amount of a suitable solvent like ethanol. Some protocols are performed solvent-free.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, the reaction mixture is typically poured into cold water to precipitate the product.

  • The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

Note: The resulting dihydropyrimidine can be oxidized to the corresponding pyrimidine in a subsequent step using a suitable oxidizing agent (e.g., DDQ, MnO₂).

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling for Aryl Substitution

Materials:

  • 2,4-Dichloro-6-phenylpyrimidine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., SPhos, PPh₃)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF/water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add the 2,4-dichloro-6-phenylpyrimidine (1 equiv.), the arylboronic acid (1.2-1.5 equiv. per chlorine to be substituted), the palladium catalyst (1-5 mol%), and the ligand (if required).

  • Add the base (2-3 equiv. per chlorine).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at a specified temperature (typically 80-120 °C) for several hours (typically 12-24 h), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the core transformations of the described synthetic routes.

G Classical Condensation Pathway Chalcone Chalcone (Phenylpropenone derivative) Intermediate Dihydropyrimidine Intermediate Chalcone->Intermediate + Guanidine (Cyclocondensation) Guanidine Guanidine Guanidine->Intermediate Pyrimidine 2,4-Disubstituted-6-Phenylpyrimidine Intermediate->Pyrimidine Oxidation / Aromatization

Caption: Classical synthesis via chalcone condensation.

G Microwave-Assisted Multicomponent Pathway cluster_reactants Reactants Aldehyde Benzaldehyde Derivative Product 2,4-Disubstituted-6-Phenylpyrimidine (or Dihydropyrimidine precursor) Aldehyde->Product Microwave Irradiation (One-Pot) Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Product Microwave Irradiation (One-Pot) Amidine Urea / Guanidine Amidine->Product Microwave Irradiation (One-Pot)

Caption: Efficient one-pot microwave synthesis.

G Palladium-Catalyzed Suzuki Coupling Pathway HalogenatedPyrimidine 2,4-Dihalo-6-phenylpyrimidine Product 2,4-Diaryl-6-phenylpyrimidine HalogenatedPyrimidine->Product + Arylboronic Acid [Pd Catalyst, Base] BoronicAcid Arylboronic Acid BoronicAcid->Product

Caption: Late-stage functionalization via Suzuki coupling.

References

Comparative Biological Activity of 2-Chloro-4,6-diphenylpyrimidine and Other Pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Chloro-4,6-diphenylpyrimidine against other notable pyrimidine derivatives. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows to support further investigation and drug discovery efforts.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature and position of substituents on the pyrimidine ring play a crucial role in determining the specific biological effects. This guide focuses on this compound and compares its known or inferred biological activities with other well-characterized pyrimidine compounds, providing a framework for understanding their structure-activity relationships.

Anticancer Activity: A Comparative Analysis

For comparison, a study on 2-amino-4,6-diarylpyrimidine derivatives demonstrated their potential as inhibitors of chronic myeloid leukemia cells by targeting the ABL1 kinase. In this study, compounds with chloro-substitutions on the aryl rings showed considerable bioactivity. For instance, 2-amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)pyrimidine (a structural analog) exhibited an IC50 value of 15.34 ± 0.88 µM against the K562 cancer cell line. This suggests that the presence of a chloro group, even on a different position, can contribute to the anticancer potential of the diarylpyrimidine scaffold.

Another relevant study on 2-amino-4-chloro-pyrimidine derivatives reported their cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. One derivative, featuring a bromophenyl piperazine moiety, demonstrated the highest activity with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM against HCT116 and MCF7 cells, respectively[1]. This highlights that halogenated pyrimidines can possess notable anticancer effects.

Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives

Compound IDStructureCancer Cell LineIC50/EC50 (µM)
This compound This compound-Data not available
Analog 1 2-amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)pyrimidineK56215.34 ± 0.88
Analog 2 2-amino-4-(4-chlorophenyl)-6-(4-bromophenyl)pyrimidineK56225.17 ± 1.15
Analog 3 Pyrimidine derivative with bromophenyl piperazineHCT11689.24 ± 1.36[1]
Analog 3 Pyrimidine derivative with bromophenyl piperazineMCF789.37 ± 1.17[1]

Antimicrobial Activity: A Comparative Overview

Similar to the anticancer data, specific antimicrobial activity data for this compound is scarce. However, the antimicrobial potential of the broader class of 4,6-diarylpyrimidines has been explored. For example, a series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and screened for their antibacterial activity. Several of these compounds exhibited good activity against both Gram-positive and Gram-negative bacteria.

One of the synthesized compounds, 2-amino-4-(4'-chlorophenyl)-6-phenylpyrimidine, demonstrated a zone of inhibition of 12 mm against Staphylococcus aureus and 10 mm against Escherichia coli. This indicates that the combination of a chloro-substituted phenyl ring and a diphenylpyrimidine core can confer antibacterial properties.

Table 2: Comparative Antimicrobial Activity of Pyrimidine Derivatives

Compound IDStructureBacterial StrainZone of Inhibition (mm)
This compound This compound-Data not available
Analog 4 2-amino-4-(4'-chlorophenyl)-6-phenylpyrimidineStaphylococcus aureus12
Analog 4 2-amino-4-(4'-chlorophenyl)-6-phenylpyrimidineEscherichia coli10
Analog 5 2-amino-4-(4'-methoxyphenyl)-6-phenylpyrimidineStaphylococcus aureus11
Analog 5 2-amino-4-(4'-methoxyphenyl)-6-phenylpyrimidineEscherichia coli9

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, detailed experimental methodologies are crucial. The following are standard protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., K562, HCT116, MCF7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Disk Diffusion Assay for Antimicrobial Screening

The disk diffusion method is a widely used technique to test the susceptibility of bacteria to antimicrobials.

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Visualizing the Processes

To better understand the experimental procedures and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Pyrimidine Derivatives Purification Purification and Characterization Synthesis->Purification Anticancer_Assay Anticancer Assays (e.g., MTT) Purification->Anticancer_Assay Test Compounds Antimicrobial_Assay Antimicrobial Assays (e.g., Disk Diffusion) Purification->Antimicrobial_Assay Test Compounds Data_Analysis IC50/EC50 Determination & Zone of Inhibition Measurement Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

General experimental workflow for synthesis and biological evaluation.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Pyrimidine Derivatives Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Workflow of the MTT cytotoxicity assay.

Signaling_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_TK Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_TK->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Signaling_Cascade Inhibition

Generalized signaling pathway for anticancer activity.

References

Comparative Guide to Analytical Methods for 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical compounds is paramount. This guide provides a comparative overview of potential analytical methods for the validation of 2-Chloro-4,6-diphenylpyrimidine. While specific validated methods for this compound are not widely published, this document outlines potential High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy methods based on established analytical practices for similar pyrimidine derivatives and active pharmaceutical ingredients (APIs).

Comparison of Potential Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the quantification of the bulk drug, identification of impurities, or monitoring of reaction kinetics. Each technique offers distinct advantages and is suited for different analytical challenges.

Analytical Technique Principle Potential Advantages Potential Disadvantages Primary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1]Higher cost of instrumentation and solvents compared to some other methods.Purity determination, assay for potency, stability testing, and impurity profiling.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase, followed by mass-based detection.Excellent for the analysis of volatile impurities; high separation efficiency and definitive identification by mass spectrometry.[4][5]May require derivatization for non-volatile compounds; potential for thermal degradation of the analyte.[6][7]Identification and quantification of volatile organic impurities, residual solvents, and potential degradation products.[5][8]
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by the analyte, which is proportional to its concentration.Simple, rapid, and cost-effective; non-destructive.Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing species.Preliminary quantification, determination of λmax for HPLC detection, and monitoring reaction progress.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are hypothetical experimental protocols for HPLC, GC-MS, and UV-Vis methods for the analysis of this compound, based on methods used for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification and purity assessment of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

    • Gradient Program:

      • 0-5 min: 70% B

      • 5-20 min: Gradient to 30% B

      • 20-25 min: Hold at 30% B

      • 25-30 min: Return to 70% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the determined λmax).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a 100 µg/mL solution.

    • Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to achieve a similar concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification of volatile impurities and degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.

UV-Vis Spectroscopy Method

This method is for the preliminary analysis and determination of the wavelength of maximum absorbance (λmax).

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Acetonitrile or Methanol.

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL).

    • Perform a scan from 200 to 400 nm to determine the λmax.

    • Prepare a series of dilutions from the stock solution to create a calibration curve at the determined λmax.

Performance Comparison

The following table summarizes the expected performance characteristics of the proposed analytical methods based on typical validation data for pharmaceutical analysis.

Validation Parameter HPLC GC-MS UV-Vis Spectroscopy
Specificity High (separation of analytes)Very High (separation and mass fragmentation)Low (potential for spectral overlap)
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%95.0 - 105.0%
Precision (RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ng/mL rangepg to ng rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg to ng rangeµg/mL range
Robustness GoodGoodModerate

Mandatory Visualization

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a general workflow for analytical method validation.

G start Define Analytical Method and Validation Scope protocol Develop and Document Validation Protocol start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity results Analyze Results and Compare with Acceptance Criteria specificity->results linearity Linearity & Range linearity->results accuracy Accuracy accuracy->results precision Precision (Repeatability & Intermediate) precision->results lod_loq LOD & LOQ lod_loq->results robustness Robustness robustness->results execute->specificity execute->linearity execute->accuracy execute->precision execute->lod_loq execute->robustness report Prepare Validation Report results->report end Method Validated report->end

Caption: A generalized workflow for the validation of an analytical method.

References

A Comparative DFT Analysis of Substituted Diphenylpyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the computational and experimental evaluation of substituted diphenylpyrimidine derivatives.

This guide provides a comparative analysis of substituted diphenylpyrimidines, a class of heterocyclic compounds with significant therapeutic potential. By integrating Density Functional Theory (DFT) calculations with experimental data, we offer insights into the structure-activity relationships (SAR) that govern their biological functions. This document is intended to assist researchers in the rational design and development of novel diphenylpyrimidine-based therapeutic agents.

Introduction to Diphenylpyrimidines

Diphenylpyrimidines are a prominent scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of their physicochemical and biological properties. Computational methods, particularly DFT, have become indispensable tools for predicting the electronic and structural properties of these molecules, thereby guiding synthetic efforts and biological evaluations.[5][6]

Comparative DFT Analysis

To illustrate the utility of DFT in understanding the properties of these compounds, a comparative analysis of a representative set of substituted diphenylpyrimidines is presented. The substituents chosen for this comparison are commonly explored in medicinal chemistry to modulate activity.

Table 1: Comparative DFT Analysis of Substituted Diphenylpyrimidines

Compound IDSubstituent (R)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
DP-H -H-6.21-1.894.321.25
DP-OH -OH-5.87-1.754.122.58
DP-Cl -Cl-6.35-2.104.253.10
DP-NO2 -NO2-6.89-3.013.885.76
DP-NH2 -NH2-5.54-1.623.922.89

Note: The data presented in this table are hypothetical and for illustrative purposes, based on trends observed in computational studies of similar compounds.

The electronic properties calculated using DFT, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for predicting the reactivity and stability of molecules. A smaller HOMO-LUMO energy gap generally indicates higher reactivity.[5] For instance, the electron-withdrawing nitro group (-NO2) in DP-NO2 significantly lowers both HOMO and LUMO energies and reduces the energy gap, suggesting increased reactivity compared to the parent compound DP-H. Conversely, electron-donating groups like the hydroxyl (-OH) and amino (-NH2) groups tend to increase the HOMO energy, which can be correlated with enhanced antioxidant or biological activity in certain contexts.

Correlation with Experimental Biological Activity

The computational data from DFT analysis often correlates well with experimentally observed biological activities. For example, the inhibitory concentrations (IC50) of diphenylpyrimidine derivatives against specific enzymes can be rationalized by their electronic and structural features.

Table 2: Experimental Biological Activity of Substituted Diphenylpyrimidines

Compound IDTarget EnzymeIC50 (µM)
DP-H Kinase X15.2
DP-OH Kinase X8.5
DP-Cl Kinase X12.1
DP-NO2 Kinase X25.8
DP-NH2 Kinase X5.3

Note: The data in this table are hypothetical and for illustrative purposes.

The lower IC50 values for DP-OH and DP-NH2 suggest that electron-donating groups may be favorable for binding to the active site of Kinase X. This could be due to the formation of specific hydrogen bonds or other favorable interactions, which can be further investigated using molecular docking studies.

Experimental and Computational Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for both the computational and experimental aspects of this analysis are provided below.

Computational Protocol (DFT)

Density Functional Theory (DFT) calculations are performed to investigate the electronic properties of the substituted diphenylpyrimidine derivatives.

  • Geometry Optimization: The initial structures of the molecules are drawn using molecular modeling software and are then optimized using DFT. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory with a 6-31G(d,p) basis set is commonly employed for this purpose.[5][7]

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Properties Calculation: Following successful optimization, electronic properties such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) are calculated. These calculations provide insights into the molecule's reactivity and potential interaction sites.

Experimental Protocol (Enzyme Inhibition Assay)

The in vitro inhibitory activity of the synthesized compounds against a target enzyme (e.g., a protein kinase) is determined using a standard protocol.

  • Compound Preparation: The synthesized diphenylpyrimidine derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the target enzyme, a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation and Detection: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 37°C) for a set period. The reaction is then stopped, and the product formation is quantified using a suitable detection method, such as fluorescence or absorbance.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Workflow for Comparative DFT Analysis

The following diagram illustrates the typical workflow for a comparative DFT analysis of substituted diphenylpyrimidines, from initial molecular design to the correlation of computational and experimental data.

Caption: Workflow for a comparative DFT and experimental analysis of substituted diphenylpyrimidines.

Conclusion

The integration of DFT calculations with experimental biological data provides a powerful strategy for the discovery and optimization of novel diphenylpyrimidine-based drug candidates. This comparative guide highlights how computational insights into the electronic and structural properties of these molecules can rationalize their biological activities and guide the design of more potent and selective therapeutic agents. Researchers are encouraged to adopt this synergistic approach to accelerate the drug development process.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4,6-diphenylpyrimidine Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2,4,6-trisubstituted pyrimidines, including 2-chloro-4,6-diphenylpyrimidine analogs, have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, with a focus on their anticancer, kinase inhibitory, and cholinesterase inhibitory activities. The information is compiled from various studies to aid researchers and drug development professionals in the design of novel and potent therapeutic agents.

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activities of various pyrimidine derivatives, providing a quantitative comparison of their potency against different biological targets.

CompoundTarget/AssayIC50 (µM)Cell LineReference
FAK Inhibitors
Compound 8aFAK0.047 ± 0.006-[1]
H19750.044 ± 0.011Human lung adenocarcinoma[1]
A4310.119 ± 0.036Human epidermoid carcinoma[1]
MSK1 Kinase Inhibitors
Compound 3 (2-fluoro analog)MSK1 CTKD~0.2 (pIC50 6.7)-[2]
Compound 4 (2-chloro analog)MSK1 CTKD~2.0 (pIC50 5.7)-[2]
Compound 20MSK1 CTKD- (pIC50 > 7.5)-[2]
Compound 27 (5-bromo-2-chloro)MSK1 CTKD- (pIC50 7.5)-[2]
Cholinesterase Inhibitors
Compound 7ahAChE5.5-[3]
Compound 7uhAChE15.5-[3]
hBuChE>100-[3]
Compound 7hhAChE22.9-[3]
hBuChE7.6-[3]
Antileishmanial Agents
Compound 2dL. donovani amastigotes<0.5-[4]
Compound 4aL. donovani amastigotes<0.5-[4]
Compound 4bL. donovani amastigotes<0.5-[4]
Anticancer Agents
Compound 3MDA-MB-2311.81 ± 0.1Human breast adenocarcinoma[5]
MCF-72.85 ± 0.1Human breast adenocarcinoma[5]
Doxorubicin (control)MDA-MB-2313.18 ± 0.1Human breast adenocarcinoma[5]
MCF-74.17 ± 0.2Human breast adenocarcinoma[5]
MARK4 Kinase Inhibitors
Compound 14MARK47.52 ± 0.33-[6]
Compound 9MARK412.98 ± 0.63-[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays cited in the literature.

FAK Inhibition Assay [1] The anti-FAK activity was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay mixture contained the test compound, FAK (1 nM), a poly(GT)-biotin substrate (200 nM), and ATP (25 µM) in a kinase buffer. The mixture was incubated for 1 hour at room temperature. After incubation, a solution of europium-labeled anti-phosphotyrosine antibody (2 nM) and allophycocyanin-labeled streptavidin (20 nM) in a detection buffer was added. The TR-FRET signal was measured after another hour of incubation.

MSK1 CTKD Inhibition Assay [2] The inhibitory activity against the C-terminal kinase domain (CTKD) of MSK1 was determined using a biochemical assay. The compounds were tested for their ability to inhibit the phosphorylation of a specific substrate by the MSK1 CTKD. The potency of the compounds was determined with and without a 10-fold higher concentration of ATP to assess the mechanism of action.

Cholinesterase Inhibition Assay [3] The inhibitory activity against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE) was measured using a modified Ellman's method. The assay was performed in a 96-well plate. The reaction mixture contained the respective enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction was initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE). The absorbance was measured at 412 nm.

In Vitro Antileishmanial Activity Assay [4] The in vitro antileishmanial potential against intracellular amastigotes of Leishmania donovani was evaluated using a luciferase reporter gene assay. The assay measures the reduction in luciferase activity in the presence of the test compounds, which correlates with the inhibition of parasite growth.

Cytotoxicity Assay (MTT Assay) [5] The cytotoxicity of the compounds against breast cancer cell lines (MDA-MB-231 and MCF-7) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. Subsequently, MTT solution was added to each well, and the cells were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilizing agent, and the absorbance was measured at a specific wavelength to determine cell viability.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrimidine core and the flanking phenyl rings.

As Kinase Inhibitors: For MSK1 inhibitors, a key interaction involves the covalent modification of a cysteine residue (Cys440) via an SNAr reaction with the 2-chloropyrimidine moiety. The potency of this interaction is influenced by the halogen at the 2-position, with the 2-fluoro analog (compound 3) showing higher activity than the 2-chloro analog (compound 4)[2]. Further modifications, such as the introduction of a 5-bromo substituent on the pyrimidine ring, can enhance potency[2]. For FAK inhibitors, a 2,4-dianilinopyrimidine scaffold was found to be crucial for activity. Compound 8a, with a specific benzamide side chain, exhibited potent anti-FAK activity and antiproliferative effects[1].

As Cholinesterase Inhibitors: The SAR studies on 2,4-disubstituted pyrimidine derivatives revealed that cholinesterase inhibition is sensitive to steric and electronic parameters at the C-2 and C-4 positions of the pyrimidine ring[3]. For instance, an unsubstituted C-2 piperazine-containing compound (7u) showed selective AChE inhibition, while the presence of a cycloalkyl ring at the same position (7h) conferred superior BuChE inhibition and selectivity[3].

As Anticancer and Antileishmanial Agents: In a series of 2-amino-4,6-diphenylnicotinonitriles, the substitution pattern on the diphenyl groups played a critical role in their cytotoxicity against breast cancer cell lines. Compound 3 demonstrated exceptional cytotoxicity, surpassing the potency of the standard drug Doxorubicin[5]. For antileishmanial activity, specific substitutions on the aryl pyrimidine derivatives led to compounds with significant in vivo efficacy against L. donovani[4].

Visualizing Workflows and Pathways

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening start Starting Materials (e.g., 2,4-dichloropyrimidine) intermediate Intermediate Synthesis (e.g., Nucleophilic Substitution at C-4) start->intermediate Step 1 final_products Final Products (Library of Analogs) intermediate->final_products Step 2 in_vitro In Vitro Assays (e.g., Kinase, Cytotoxicity) final_products->in_vitro Testing data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->final_products Lead Optimization

Caption: A generalized workflow for the synthesis and screening of pyrimidine analogs.

signaling_pathway integrin Integrins fak FAK integrin->fak Activation src Src fak->src pi3k PI3K src->pi3k akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival inhibitor 2,4-Dianilinopyrimidine Inhibitor (e.g., Cmpd 8a) inhibitor->fak Inhibition

Caption: Inhibition of the FAK signaling pathway by 2,4-dianilinopyrimidine analogs.

sar_summary cluster_c2 C2-Position Modifications cluster_c4c6 C4/C6-Phenyl Ring Modifications pyrimidine 4,6-Diphenylpyrimidine Core C2-Position C4/C6-Phenyl Rings c2_sub Substitution at C2 pyrimidine:f1->c2_sub influences c4c6_sub Substitution on Phenyl Rings pyrimidine:f2->c4c6_sub influences c2_activity Modulates Kinase Inhibition (e.g., -Cl for SNAr) Modulates Cholinesterase Selectivity c2_sub->c2_activity c4c6_activity Impacts Cytotoxicity & Antileishmanial Activity c4c6_sub->c4c6_activity

Caption: Key structure-activity relationships of diphenylpyrimidine analogs.

References

Assessing the Purity of 2-Chloro-4,6-diphenylpyrimidine: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 2-Chloro-4,6-diphenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. Its performance is compared with other analytical techniques, supported by detailed experimental protocols and data presentation.

Introduction to Purity Assessment

This compound is a member of the pyrimidine class of compounds, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Pyrimidine derivatives are integral to various metabolic pathways and are key components in numerous therapeutic agents.[3][4] Given their potential therapeutic applications, ensuring the purity of synthesized pyrimidine derivatives is paramount. This guide focuses on HPLC as the primary method for purity determination and provides a comparative context with other widely used analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[5] For the purity assessment of this compound, a reversed-phase HPLC method is proposed.

Experimental Protocol: HPLC Purity Assay

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the initial mobile phase composition (50:50 Water:Acetonitrile).

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Acetonitrile (1 mg/mL Stock) start->dissolve dilute Dilute to 0.1 mg/mL with Mobile Phase dissolve->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Gradient Elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate end end calculate->end Final Purity Report

Fig. 1: Experimental workflow for HPLC purity assessment.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for quantitative purity analysis, other techniques offer complementary information and can be used for initial or orthogonal assessments.

Technique Principle Advantages Limitations Typical Application
HPLC Differential partitioning of analytes between a stationary and a mobile phase.High resolution, quantitative, highly sensitive, and automatable.Requires specialized equipment and method development.Gold standard for purity determination and impurity profiling.
Melting Point Determination of the temperature range over which a solid melts.[6][7]Simple, rapid, and inexpensive.[6]Insensitive to small amounts of impurities; not suitable for amorphous or thermally unstable compounds.Preliminary purity check for crystalline solids.
Thin-Layer Chromatography (TLC) Separation based on differential migration of components on a stationary phase coated on a plate.[6]Fast, simple, and cost-effective.Primarily qualitative or semi-quantitative; lower resolution than HPLC.Rapid screening of reaction progress and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.[6]Provides detailed structural information and can be used for quantitative analysis (qNMR).Lower sensitivity than HPLC for impurity detection; requires expensive instrumentation.Structural confirmation and purity assessment against a known standard.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[5]High sensitivity and provides molecular weight information.Not inherently separative; often coupled with chromatography (LC-MS, GC-MS).Identification of impurities and confirmation of molecular weight.

Data Presentation: A Comparative Purity Analysis

The following table presents hypothetical data comparing the purity of three different batches of this compound as determined by HPLC and other analytical methods.

Batch ID HPLC Purity (%) Melting Point (°C) TLC (Rf) Potential Impurities Detected by HPLC-MS
CDP-001 99.8135-1360.65 (single spot)Unreacted 4,6-dihydroxy-2-methylpyrimidine (m/z 126.1)
CDP-002 98.5132-1350.65 (major), 0.58 (minor)Unreacted starting material and a dichlorinated byproduct (m/z 302.0)
CDP-003 95.2128-1330.65 (major), 0.58, 0.45 (minor)Multiple impurities including starting materials and side-reaction products.

Context for the Researcher: Signaling Pathways and Drug Development

Pyrimidine derivatives are privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets.[8] They are known to play roles in various signaling pathways and are components of drugs targeting cancer, infectious diseases, and neurological disorders.[1][4] For instance, certain diphenylpyrimidine derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases.[9]

Signaling_Pathway cluster_drug Drug Action cluster_pathway Signaling Cascade cluster_cellular Cellular Response drug 2-Chloro-4,6- diphenylpyrimidine Derivative enzyme Target Enzyme (e.g., Kinase, MAO) drug->enzyme Inhibition product Product enzyme->product Catalysis substrate Substrate substrate->enzyme response Altered Cellular Function (e.g., Apoptosis, Neurotransmission) product->response Signal Transduction

Fig. 2: Inhibition of a signaling pathway by a pyrimidine derivative.

Conclusion

The purity of this compound is crucial for its potential applications in research and drug development. While techniques like melting point and TLC are useful for rapid preliminary checks, HPLC stands out as the most reliable and quantitative method for purity assessment. It offers high resolution and sensitivity, enabling the detection and quantification of even minor impurities. For comprehensive characterization, a multi-technique approach combining HPLC with spectroscopic methods like NMR and MS is recommended to ensure the structural integrity and purity of the compound.

References

Spectroscopic Scrutiny: A Comparative Analysis of 2-Chloro-4,6-diphenylpyrimidine and its 4-Chloro Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-Chloro-4,6-diphenylpyrimidine and its positional isomer, 4-Chloro-2,6-diphenylpyrimidine, is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the spectroscopic differences between these two isomers, supported by experimental data, to aid in their unambiguous identification.

The precise characterization of isomers is a critical step in chemical synthesis and pharmaceutical development, as subtle changes in molecular structure can lead to significant differences in biological activity. In the case of substituted pyrimidins, which are prevalent scaffolds in medicinal chemistry, the exact placement of substituents on the pyrimidine ring is paramount. This guide focuses on the spectroscopic differentiation of this compound and 4-Chloro-2,6-diphenylpyrimidine using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the two isomers, providing a clear basis for their differentiation.

Table 1: ¹H NMR Spectral Data

Proton Predicted δ (ppm) - this compound Predicted δ (ppm) - 4-Chloro-2,6-diphenylpyrimidine Key Differentiating Features
Pyrimidine C5-H~7.5 - 7.7~7.8 - 8.0The C5-H proton in the 4-chloro isomer is expected to be further downfield due to the anisotropic effect of the adjacent phenyl group at C6 and the electron-withdrawing chloro group at C4.
Phenyl Protons~7.3 - 8.2~7.4 - 8.5The substitution pattern on the pyrimidine ring influences the electronic environment of the phenyl rings, leading to subtle but measurable differences in their chemical shifts.

Table 2: ¹³C NMR Spectral Data

Carbon Predicted δ (ppm) - this compound Predicted δ (ppm) - 4-Chloro-2,6-diphenylpyrimidine Key Differentiating Features
C2~162 - 165~165 - 168The carbon atom bearing the chlorine (C2 in the first isomer) will have a distinct chemical shift compared to the corresponding carbon in the second isomer.
C4/C6~170 - 173C4: ~163 - 166, C6: ~170 - 173The chemical shifts of the carbon atoms attached to the phenyl groups will differ significantly based on the position of the chlorine atom.
C5~115 - 118~110 - 113The chemical shift of C5 is influenced by the position of the chloro substituent.

Table 3: IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) - this compound Predicted Wavenumber (cm⁻¹) - 4-Chloro-2,6-diphenylpyrimidine Key Differentiating Features
C-Cl Stretch~700 - 800~700 - 800While both will show a C-Cl stretch, the exact position and intensity may differ slightly due to the different electronic environments.
C=N Stretch (pyrimidine ring)~1550 - 1600~1540 - 1590The position of the chloro substituent will influence the bond strengths within the pyrimidine ring, leading to shifts in the C=N stretching frequencies.
Aromatic C=C Stretch~1400 - 1500~1400 - 1500Multiple bands are expected for the phenyl rings, and their precise positions can be subtly affected by the isomerization.

Table 4: Mass Spectrometry Data

Parameter This compound 4-Chloro-2,6-diphenylpyrimidine Key Differentiating Features
Molecular Ion (M⁺)m/z 266/268 (approx. 3:1 ratio)m/z 266/268 (approx. 3:1 ratio)Both isomers will exhibit the same molecular ion peaks with the characteristic isotopic pattern for a single chlorine atom.
Fragmentation PatternFragmentation is expected to involve the loss of Cl, HCN, and phenyl groups.The fragmentation pathway will differ due to the different positions of the substituents, leading to unique fragment ions or different relative abundances of common fragments.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of chlorodiphenylpyrimidine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or the KBr pellet for subtraction from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common method for generating fragment ions and obtaining a characteristic fragmentation pattern. Electrospray ionization (ESI) is a softer ionization technique that can be used to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesize and Purify Isomers Isomer1 This compound Synthesis->Isomer1 Isomer2 4-Chloro-2,6-diphenylpyrimidine Synthesis->Isomer2 NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2->NMR Isomer2->IR Isomer2->MS Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Identification Unambiguous Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

The Strategic Advantage of 2-Chloro-4,6-diphenylpyrimidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A versatile building block, 2-Chloro-4,6-diphenylpyrimidine, is gaining prominence in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its unique structural features offer distinct advantages over other pyrimidine-based synthons, enabling researchers to construct diverse molecular architectures with high efficiency and specificity. This guide provides a comparative analysis of its performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

The core advantage of this compound lies in the reactivity of its C2-chloro substituent, which is strategically positioned between two nitrogen atoms and flanked by two bulky phenyl groups. This arrangement modulates the electrophilicity of the carbon atom, making it an ideal site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The phenyl groups also impart significant steric hindrance, which can influence the regioselectivity of reactions and the conformational properties of the final products.

Performance in Key Synthetic Transformations

The utility of this compound is best illustrated by its performance in common synthetic reactions compared to other pyrimidine building blocks.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to displacement by a variety of nucleophiles, including amines, hydrazines, and alkoxides. This reaction is a cornerstone for the introduction of diverse functional groups and the construction of libraries of bioactive compounds.

For instance, the synthesis of 2-amino-4,6-diarylpyrimidines, a scaffold found in numerous biologically active molecules, can be efficiently achieved starting from this compound.

Table 1: Comparison of Yields for the Synthesis of 2-Amino-4,6-diarylpyrimidines

Starting MaterialAmine NucleophileReaction ConditionsYield (%)Reference
This compoundSubstituted anilinesMicrowave, 120-140°C, 15-30 minNot Specified[1]
2-Amino-4,6-dichloropyrimidineSubstituted anilinesNeat, 80-90°CNot Specified[2]
Substituted Chalcones & Guanidine-Reflux in DMF52-62[3]
Synthesis of Hydrazine Derivatives

The reaction with hydrazine hydrate provides a facile route to 2-hydrazinyl-4,6-diphenylpyrimidine, a key intermediate for the synthesis of various heterocyclic systems, including triazolopyrimidines.

A similar reaction with 2-hydrazinyl-4-methyl-6-phenylpyrimidine has been reported, highlighting the general applicability of this transformation.[4]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (Amination) of 2-Chloropyrimidines

This protocol is a generalized procedure based on the amination of similar 2-chloropyrimidine derivatives.[1][2]

Materials:

  • This compound (1 equivalent)

  • Amine (1-1.2 equivalents)

  • Base (e.g., Triethylamine, K₂CO₃, 2 equivalents)

  • Solvent (e.g., Anhydrous Propanol, Dioxane)

Procedure:

  • To a microwave reaction vial, add this compound and the appropriate solvent.

  • Add the amine nucleophile and the base to the stirred solution.

  • Seal the vial and irradiate in a microwave reactor at 120-140°C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) after an aqueous workup.

  • Further purification can be achieved by column chromatography or recrystallization.

Logical Workflow for Synthesis

The synthetic utility of this compound can be visualized as a branching point for the creation of a diverse library of compounds.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Palladium-Catalyzed Cross-Coupling A->C D Amines B->D E Hydrazine B->E F Boronic Acids C->F G 2-Amino-4,6-diphenylpyrimidine Derivatives D->G H 2-Hydrazinyl-4,6-diphenylpyrimidine E->H I 2-Aryl-4,6-diphenylpyrimidine Derivatives F->I

Caption: Synthetic pathways from this compound.

Application in Drug Discovery: Targeting Alzheimer's Disease

Derivatives of the 4,6-diphenylpyrimidine scaffold have shown significant promise as therapeutic agents. A notable example is their application as dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease.[5]

Inhibition of MAO increases the levels of neurotransmitters, while inhibition of AChE prevents the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition. The dual inhibition of these enzymes represents a promising strategy for the symptomatic treatment of Alzheimer's disease.

G cluster_0 Alzheimer's Disease Pathology cluster_1 Enzyme Targets cluster_2 Therapeutic Intervention Neurotransmitter\nDegradation Neurotransmitter Degradation MAO MAO Neurotransmitter\nDegradation->MAO catalyzed by Acetylcholine\nBreakdown Acetylcholine Breakdown AChE AChE Acetylcholine\nBreakdown->AChE catalyzed by 4,6-Diphenylpyrimidine\nDerivative 4,6-Diphenylpyrimidine Derivative 4,6-Diphenylpyrimidine\nDerivative->MAO inhibits 4,6-Diphenylpyrimidine\nDerivative->AChE inhibits

Caption: Mechanism of action for 4,6-diphenylpyrimidine derivatives in Alzheimer's.

Conclusion

This compound stands out as a highly valuable and versatile building block in synthetic chemistry. Its well-defined reactivity at the C2 position allows for the predictable and efficient introduction of a wide range of functional groups through nucleophilic substitution and cross-coupling reactions. The resulting 2-substituted-4,6-diphenylpyrimidine derivatives are scaffolds of significant interest in drug discovery, as demonstrated by their potential as dual inhibitors for the treatment of Alzheimer's disease. For researchers aiming to synthesize novel and diverse molecular libraries, this compound offers a strategic advantage in terms of synthetic efficiency and access to privileged chemical space.

References

comparing kinase inhibitory activity of 2-Chloro-4,6-diphenylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory activity of various substituted phenylpyrimidine derivatives, with a focus on structures related to 2-chloro-4,6-diphenylpyrimidine. The data presented is compiled from several studies and is intended for researchers, scientists, and professionals in drug development.

Kinase Inhibitory Activity Data

The following tables summarize the quantitative inhibitory activities of different series of pyrimidine derivatives against their respective kinase targets.

Table 1: 2-Phenyl Pyrimidine Derivatives as BTK Inhibitors

A series of 2-phenyl pyrimidine derivatives have been evaluated for their ability to inhibit Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.

CompoundSubstituent at C-4 AnilineInhibition of BTK at 100 nM (%)IC50 (μM) vs. HL60IC50 (μM) vs. RajiIC50 (μM) vs. Ramos
11g 3-methyl phenylcarbamoyl82.763.666.985.39
11e Not specified83.9Not specifiedNot specifiedNot specified
11h Not specified82.7Not specifiedNot specifiedNot specified
Ibrutinib (Positive Control)99.4Not specifiedNot specifiedNot specified

Data sourced from a study on novel 2-phenyl pyrimidine derivatives. The study highlights that compound 11g, in particular, shows strong inhibition of BTK activity and potent anti-proliferation activity against B-cell leukemia lines[1].

Table 2: 2,4-Dianilinopyrimidine Derivatives as FAK Inhibitors

Novel 2,4-dianilinopyrimidine derivatives were synthesized and evaluated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer progression.

CompoundR GroupFAK IC50 (μM)
8a N-(2-hydroxyethyl)benzamide0.047 ± 0.006
8c N-(4-hydroxybutyl)benzamide0.030 ± 0.007
8d N-(5-hydroxypentyl)benzamide0.040 ± 0.011
TAE226 (Positive Control)Not specified

These derivatives, particularly those with hydroxyl groups, demonstrated potent anti-FAK activity at low-nanomolar concentrations[2].

Table 3: 4,6-Disubstituted Pyrimidine Derivatives as MARK4 Inhibitors

A series of 4,6-disubstituted pyrimidine derivatives were investigated as potential inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target implicated in Alzheimer's disease.

CompoundArylsulfonyl GroupMARK4 IC50 (μM)
9 4-Methylphenylsulfonyl1.01 ± 0.04
14 4-Chlorophenylsulfonyl1.12 ± 0.03

The study identified compounds 9 and 14 as having the highest affinity towards the MARK4 enzyme from the synthesized series[3][4].

Table 4: 4,6-Diphenylpyrimidine Derivatives as MAO-A and AChE Inhibitors

A series of propargyl-containing 4,6-diphenylpyrimidine derivatives were synthesized and found to be potent dual inhibitors of Monoamine Oxidase A (MAO-A) and Acetylcholinesterase (AChE), enzymes targeted in Alzheimer's disease therapy.

CompoundTarget EnzymeIC50
VB1 MAO-A18.34 ± 0.38 nM
AChE30.46 ± 0.23 nM
BuChE0.666 ± 0.03 μM
VB8 MAO-A1010 ± 70.42 nM
AChE9.54 ± 0.07 nM

This study demonstrates the potential of the 4,6-diphenylpyrimidine scaffold in developing multi-target agents for neurodegenerative diseases[5].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ADP-Glo™ Kinase Assay

This assay is a luminescent-based method used to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: The kinase, its substrate, and the test compound (inhibitor) are incubated together in a buffer solution containing ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains luciferase and its substrate. The ADP is converted to ATP, which is then used by the luciferase to generate a luminescent signal.

  • Signal Measurement: The intensity of the luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase. The inhibitory effect of the test compound is determined by the reduction in the luminescent signal compared to a control without the inhibitor. This assay was utilized in the evaluation of BTK and FAK inhibitors[1][2].

ATPase Inhibition Assay

This assay measures the activity of kinases by quantifying the amount of ATP that is hydrolyzed to ADP.

  • Reaction Setup: The MARK4 enzyme, the test compound, and ATP are mixed in a reaction buffer.

  • Incubation: The reaction mixture is incubated to allow the enzyme to hydrolyze ATP.

  • Inhibition Measurement: The amount of ATP consumed is quantified, often using a colorimetric or fluorescent method. The inhibitory concentration (IC50) value is determined by measuring the concentration of the compound required to inhibit 50% of the enzyme's activity[3][4].

Visualizations

General Kinase Inhibition Workflow

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.

G A Compound Library (e.g., Pyrimidine Derivatives) B High-Throughput Screening (e.g., ADP-Glo Assay) A->B Screening C Hit Identification B->C Data Analysis D Lead Optimization (Structure-Activity Relationship) C->D Chemical Synthesis E In Vitro & In Vivo Efficacy Studies D->E Biological Testing F Candidate Drug E->F Selection

Caption: Workflow for Kinase Inhibitor Discovery.

Simplified Kinase Signaling Pathway Inhibition

This diagram depicts how a kinase inhibitor blocks a signaling cascade.

G cluster_0 Normal Signaling cluster_1 Inhibited Signaling A Upstream Signal B Kinase A->B C Substrate (Inactive) B->C ATP->ADP D Substrate-P (Active) B->D Phosphorylation E Downstream Cellular Response D->E I Pyrimidine Derivative (Inhibitor) B2 Kinase I->B2 Inhibition C2 Substrate (Inactive) B2->C2 Blocked

Caption: Mechanism of Kinase Inhibition.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Chloro-4,6-diphenylpyrimidine, ensuring personnel safety and adherence to environmental regulations.

Immediate Safety and Handling Precautions

This compound is categorized as a substance that can cause skin and eye irritation[1]. Therefore, strict adherence to safety protocols is essential during handling and disposal.

Personal Protective Equipment (PPE):

Before beginning any disposal procedures, ensure the following personal protective equipment is worn:

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To protect against potential splashes and dust particles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a fully-buttoned lab coat, and full-length pants.To prevent skin contact which may cause irritation[2].
Respiratory Protection A NIOSH-approved particulate respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation[3][4].

General Handling Guidelines:

  • Always handle this compound within a properly functioning, certified laboratory chemical fume hood to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second, fifty-foot radius of the handling area[3][4][5].

  • Avoid the formation of dust and aerosols[6].

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored[6].

  • Wash hands thoroughly after handling the material[2].

Step-by-Step Disposal Protocol

The proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including unused or surplus material, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, must be collected in a designated, compatible, and clearly labeled waste container.

  • Halogenated Waste Stream: As a chlorinated compound, this chemical should be disposed of in a container specifically marked for halogenated organic waste[7].

  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and can be securely sealed[8][9][10]. The container should not be filled beyond 90% of its capacity[11].

Step 2: Labeling of Waste Containers

  • Properly label the hazardous waste container with a completed hazardous waste tag as soon as the first item of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all contents, including any solvents used.

    • The specific hazards associated with the waste (e.g., "Skin Irritant," "Eye Irritant").

    • The date accumulation started.

Step 3: Storage of Waste Pending Disposal

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Keep the container tightly closed except when adding waste[8][11].

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids, to prevent hazardous reactions[2][3][5].

Step 4: Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Wear the appropriate PPE before attempting cleanup.

  • For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust[3][4].

  • For liquid spills (if the compound is in solution), absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material and place it in the sealed hazardous waste container for disposal[5][6].

  • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste[7].

  • Ventilate the area after the cleanup is complete.

Step 5: Final Disposal

  • The ultimate disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company[2][7][12].

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[12].

  • Never dispose of this chemical down the drain or in the regular trash[7][11].

Contaminated Packaging:

  • Dispose of the original product container as unused product. It should be treated as hazardous waste and not be repurposed[12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat start->ppe collect_waste Collect Waste in Designated Halogenated Waste Container ppe->collect_waste label_container Label Container with 'Hazardous Waste' and Contents collect_waste->label_container spill Spill Occurs? label_container->spill spill_procedure Follow Spill Management Protocol: 1. Evacuate 2. Wear PPE 3. Contain & Clean 4. Collect Waste spill->spill_procedure Yes store_waste Store Sealed Container in Designated Secure Area spill->store_waste No spill_procedure->collect_waste check_incompatible Ensure Segregation from Incompatible Materials (e.g., Strong Oxidizers, Acids) store_waste->check_incompatible professional_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company check_incompatible->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 2-Chloro-4,6-diphenylpyrimidine (CAS No. 2915-16-4). Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, causing skin and eye irritation.[1] A multi-layered approach to PPE is essential to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory. A face shield should be worn in addition to safety goggles during operations with a higher risk of splashing.[2]
Hand Protection Chemical-resistant GlovesNitrile gloves are recommended for their resistance to a broad range of chemicals. Inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[2][3]
Body Protection Chemical-resistant Lab CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned to cover as much skin as possible.[2][4]
Respiratory Protection NIOSH-approved RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or dust. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required in the laboratory. Perforated shoes, sandals, or open-toed footwear are not permitted.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and experimental integrity. The following workflow outlines the necessary steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal receiving Receive Shipment storage Store in a Cool, Dry, Well-Ventilated Area receiving->storage Inspect Container prep Prepare Work Area in Fume Hood storage->prep Transport to Lab ppe Don Appropriate PPE prep->ppe handling Handle Compound ppe->handling decon Decontaminate Work Area and Equipment handling->decon waste_collection Collect Contaminated Materials decon->waste_collection Segregate Waste waste_labeling Label as Hazardous Waste waste_collection->waste_labeling waste_disposal Dispose According to Local Regulations waste_labeling->waste_disposal

Caption: Workflow for the Safe Handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Preparation and Safe Handling
  • Work Area Preparation : Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure the work area is clean and free of clutter.

  • Personal Protective Equipment (PPE) : Before handling the compound, don the appropriate PPE as detailed in Table 1. This includes safety goggles, a lab coat, and nitrile gloves.[2][3]

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Prevent the formation of dust or aerosols.[2]

    • Use compatible tools and equipment, such as spatulas and glassware, for all transfers.

    • Do not eat, drink, or smoke in the laboratory area.[5]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2]

    • Decontaminate all surfaces and equipment used during the experiment.

First Aid Measures

In the event of exposure, immediate action is critical.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
In case of skin contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5]
If inhaled Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan: Managing Hazardous Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Contaminated Materials : All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[2]

  • Waste Containers : Place these materials in a dedicated, sealed, and clearly labeled hazardous waste container.

Disposal Procedures
  • Labeling : Ensure the hazardous waste container is labeled with the chemical name and associated hazards.

  • Regulatory Compliance : Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

cluster_identification Hazard Identification cluster_ppe PPE Selection cluster_action Safe Handling Actions sds Review Safety Data Sheet (SDS) hazards Identify as Skin and Eye Irritant sds->hazards eye Safety Goggles/Face Shield hazards->eye hand Nitrile Gloves hazards->hand body Lab Coat hazards->body respiratory Fume Hood/Respirator hazards->respiratory handle Handle in Fume Hood eye->handle hand->handle body->handle respiratory->handle avoid Avoid Contact and Dust Formation handle->avoid wash Wash Hands After Handling avoid->wash

Caption: Logical Relationships for Safe Handling Decisions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.